Product packaging for Amphotericin B-13C6(Cat. No.:)

Amphotericin B-13C6

Cat. No.: B12384558
M. Wt: 930.0 g/mol
InChI Key: APKFDSVGJQXUKY-KMXRAAAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amphotericin B-13C6 is a useful research compound. Its molecular formula is C47H73NO17 and its molecular weight is 930.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H73NO17 B12384558 Amphotericin B-13C6

Properties

Molecular Formula

C47H73NO17

Molecular Weight

930.0 g/mol

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(113C)methyl(2,3,4,5,6-13C5)oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1/i4+1,30+1,41+1,43+1,44+1,46+1

InChI Key

APKFDSVGJQXUKY-KMXRAAAGSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[13C@H]3[13C@H]([13C@H]([13C@@H]([13C@H](O3)[13CH3])O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Amphotericin B-13C6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic isolated from Streptomyces nodosus, has been a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades. Its broad spectrum of activity and the low incidence of fungal resistance have maintained its clinical relevance despite the development of newer antifungal agents. Amphotericin B-13C6 is a stable isotope-labeled form of Amphotericin B, where six carbon atoms in the mycosamine sugar moiety are replaced with carbon-13 isotopes. This labeling does not alter the biological activity of the molecule but provides a powerful tool for researchers in pharmacokinetic and metabolic studies, allowing for precise quantification and tracing of the drug in vitro and in vivo. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Amphotericin B, supported by experimental protocols and quantitative data. The mechanism of action described herein for Amphotericin B is directly applicable to this compound.

Primary Mechanism of Action: Ergosterol Binding and Membrane Permeabilization

The principal and most well-established mechanism of Amphotericin B's antifungal activity is its interaction with ergosterol, the primary sterol component of fungal cell membranes. This interaction leads to a cascade of events culminating in fungal cell death.

Ergosterol Binding

Amphotericin B exhibits a high affinity for ergosterol, which is structurally distinct from cholesterol, the predominant sterol in mammalian cell membranes. This differential affinity forms the basis of its selective toxicity towards fungi. The binding is a critical initial step that precedes membrane disruption.

Experimental Protocol: Ergosterol Binding Affinity Assay

A common method to assess the binding affinity of Amphotericin B to ergosterol is through isothermal titration calorimetry (ITC).

  • Preparation of Liposomes: Prepare large unilamellar vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) with and without the incorporation of ergosterol.

  • Sample Preparation: Load a solution of Amphotericin B into the injection syringe of the ITC instrument. The sample cell is filled with the prepared liposome suspension (either POPC or POPC-ergosterol).

  • Titration: A series of small injections of the Amphotericin B solution are made into the liposome suspension while the heat change associated with each injection is measured.

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction. A significant increase in the net exotherm when titrating into ergosterol-containing liposomes compared to sterol-free liposomes indicates a direct binding interaction.[1][2]

Ion Channel Formation and Ion Leakage

Following binding to ergosterol, Amphotericin B molecules self-assemble to form transmembrane channels or pores.[3] These channels disrupt the integrity of the fungal cell membrane, leading to the leakage of essential intracellular ions, particularly potassium (K+) and protons (H+), as well as other small molecules. This rapid loss of ions depolarizes the cell membrane, disrupts cellular homeostasis, and ultimately leads to fungal cell death.[4]

Experimental Protocol: Potassium Ion Efflux Assay

The efflux of potassium ions from fungal cells or liposomes can be quantified to assess the pore-forming activity of Amphotericin B.

  • Cell/Liposome Preparation: Prepare a suspension of fungal cells (e.g., Candida albicans) or ergosterol-containing liposomes loaded with a high concentration of potassium.

  • Incubation with Amphotericin B: Add varying concentrations of Amphotericin B to the cell or liposome suspension.

  • Measurement of Extracellular Potassium: At specific time intervals, centrifuge the suspension to pellet the cells or liposomes. The concentration of potassium in the supernatant is measured using an ion-selective electrode or inductively coupled plasma mass spectrometry (ICP-MS).[5]

  • Data Analysis: The rate and extent of potassium leakage are calculated and plotted against the Amphotericin B concentration to determine the dose-dependent effect on membrane permeability.

Parameter Description Reference
K50 The concentration of the formulation that causes 50% release of potassium from red blood cells.[5]

Secondary Mechanisms of Action

Beyond direct membrane disruption, Amphotericin B exerts its antifungal effects through additional mechanisms that contribute to its overall efficacy.

Oxidative Damage

Amphotericin B can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cellular damage. This oxidative burst contributes to the fungicidal activity of the drug.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Culture: Culture fungal cells (e.g., Aspergillus flavus) in a suitable medium.

  • Loading with Fluorescent Probe: Incubate the fungal cells with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Treatment with Amphotericin B: Expose the loaded cells to different concentrations of Amphotericin B.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell suspension using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[6]

Immunomodulatory Effects

Amphotericin B has been shown to possess immunomodulatory properties, stimulating the host's immune response to aid in the clearance of fungal infections. It can activate phagocytic cells like macrophages and monocytes, leading to the production of pro-inflammatory cytokines and nitric oxide.[7][8]

Experimental Protocol: Assessment of Macrophage Activation

The effect of Amphotericin B on macrophage activation can be assessed by measuring cytokine production.

  • Cell Culture: Culture a macrophage cell line (e.g., murine peritoneal macrophages) in appropriate media.

  • Stimulation: Treat the macrophage cultures with Amphotericin B, with or without a co-stimulant like interferon-gamma (IFN-γ).

  • Supernatant Collection: After a specified incubation period, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

  • Nitric Oxide Measurement: Nitric oxide production can be quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatants using the Griess reagent.[7]

Cytokine Effect of Amphotericin B Cell Type Reference
TNF-α Enhanced productionMurine peritoneal macrophages[7]
IL-1 Enhanced productionMurine peritoneal macrophages[7]
Nitric Oxide Augmented production (with IFN-γ)Murine peritoneal macrophages[7]

Visualization of Mechanisms and Workflows

Mechanism_of_Action cluster_fungal_cell Fungal Cell Membrane Fungal Cell Membrane (Ergosterol-rich) Pore Transmembrane Pore Membrane->Pore Forms Interior Cell Interior (High K+) AmB This compound AmB->Membrane Binds to Ergosterol ROS Reactive Oxygen Species (ROS) AmB->ROS Induces Ions K+, H+ Ions Pore->Ions Leakage of Death Fungal Cell Death Ions->Death Leads to ROS->Death Contributes to

Caption: Primary mechanisms of Amphotericin B action on a fungal cell.

Experimental_Workflow cluster_membrane Membrane Permeabilization cluster_ros Oxidative Damage cluster_immune Immunomodulation a1 Prepare Ergosterol- Containing Liposomes a2 Incubate with Amphotericin B a1->a2 a3 Measure K+ Efflux (Ion-Selective Electrode) a2->a3 b1 Culture Fungal Cells (e.g., Candida) b2 Load with DCFH-DA Fluorescent Probe b1->b2 b3 Treat with Amphotericin B b2->b3 b4 Measure Fluorescence (Flow Cytometry) b3->b4 c1 Culture Macrophages c2 Stimulate with Amphotericin B c1->c2 c3 Collect Supernatant c2->c3 c4 Quantify Cytokines (ELISA) c3->c4

Caption: Experimental workflows for studying Amphotericin B's mechanisms.

Conclusion

The mechanism of action of this compound is identical to its unlabeled counterpart and is a complex interplay of direct membrane disruption, induction of oxidative stress, and modulation of the host immune response. Its primary fungicidal effect is mediated by its high affinity for ergosterol, leading to the formation of ion channels and subsequent leakage of intracellular components. The secondary mechanisms of inducing oxidative damage and stimulating an immune response further contribute to its potent antifungal activity. The use of isotopically labeled this compound provides an invaluable tool for researchers to further elucidate the pharmacokinetics and metabolic fate of this critical antifungal agent, paving the way for the development of new formulations with improved efficacy and reduced toxicity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Amphotericin B-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Amphotericin B-¹³C₆, a stable isotope-labeled version of the potent polyene antifungal agent, Amphotericin B. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, enabling a deeper understanding of this important compound for analytical and research applications.

Core Physical and Chemical Properties

Amphotericin B-¹³C₆ is an isotopologue of Amphotericin B where six carbon atoms have been replaced with the stable isotope, carbon-13. This labeling is invaluable for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. While specific experimental data for the ¹³C₆-labeled variant is not always available, the physical and chemical properties are expected to be very similar to the unlabeled compound. The following table summarizes the key properties, noting where data pertains specifically to the unlabeled form.

PropertyValueSource/Method
Molecular Formula C₄₁¹³C₆H₇₃NO₁₇Vendor Data Sheets[1][]
Molecular Weight ~930.04 g/mol Vendor Data Sheets[3][4]
Appearance Yellow to orange powderGeneral knowledge for Amphotericin B
Melting Point >170 °C (decomposes) (for unlabeled)PubChem CID 5280965
Solubility - Soluble in DMSO (up to 20 mM) - Sparingly soluble in waterCertificate of Analysis (unlabeled)
pKa 5.5 and 10.0 (for unlabeled)General knowledge for Amphotericin B
Purity ≥95%Vendor Data Sheets[5]
Isotopic Enrichment ≥99% ¹³CVendor Data Sheets[5]

Spectroscopic and Chromatographic Data

Detailed spectral and chromatographic data are crucial for the identification and quantification of Amphotericin B-¹³C₆.

Mass Spectrometry

Mass spectrometry (MS) is a key technique for the analysis of isotopically labeled compounds. The mass spectrum of Amphotericin B-¹³C₆ will exhibit a molecular ion peak shifted by approximately 6 Da compared to the unlabeled compound.

Fragmentation Pattern: The fragmentation pattern of Amphotericin B is complex. Key fragments arise from the cleavage of the macrolide ring and the loss of the mycosamine sugar moiety. In positive ion mode ESI-MS, common adducts include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The fragmentation of the polyene chain also contributes to the overall spectrum. For Amphotericin B-¹³C₆, the fragments containing the ¹³C labels will show a corresponding mass shift.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for confirming the position of the isotopic labels.

¹³C NMR: The ¹³C NMR spectrum of Amphotericin B-¹³C₆ will show enhanced signals for the six carbon atoms that are isotopically labeled. The chemical shifts of these carbons will be nearly identical to those in the unlabeled compound, but their signal intensities will be significantly higher.

¹H NMR: The ¹H NMR spectrum is not expected to be significantly different from that of unlabeled Amphotericin B, as the ¹³C labeling does not directly alter the proton chemical shifts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Amphotericin B-¹³C₆ and for its quantification in various matrices. The isotopic labeling does not significantly alter the retention time of the molecule under typical reversed-phase HPLC conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of Amphotericin B-¹³C₆. These protocols are based on established methods for Amphotericin B and can be adapted for the labeled analogue.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol describes a reversed-phase HPLC method for the analysis of Amphotericin B.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., phosphate or acetate buffer) in varying proportions. A common mobile phase composition is a gradient of acetonitrile and water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength between 380 nm and 408 nm, where the polyene chromophore has strong absorbance.

  • Sample Preparation: Dissolve a known amount of Amphotericin B-¹³C₆ in a suitable solvent, such as DMSO, and then dilute with the mobile phase to the desired concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 20 µL).

    • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any impurities.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

    • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Mass Spectrometry (MS) for Structural Confirmation

This protocol outlines a general procedure for obtaining mass spectra of Amphotericin B.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive or negative ion mode can be used, with positive mode often providing more informative spectra.

  • Sample Preparation: Prepare a dilute solution of Amphotericin B-¹³C₆ in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Procedure:

    • Infuse the sample solution directly into the ESI source at a low flow rate.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 200-1200).

    • To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID).

Solubility Determination

This protocol describes a method for determining the solubility of Amphotericin B.

  • Method: The shake-flask method is a common and reliable technique.

  • Procedure:

    • Add an excess amount of Amphotericin B-¹³C₆ to a known volume of the solvent of interest (e.g., water, buffer, DMSO) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

    • Quantify the concentration of the dissolved Amphotericin B-¹³C₆ in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Solid-State NMR (ssNMR) Spectroscopy for Structural Analysis

This protocol provides a general workflow for acquiring solid-state NMR data for Amphotericin B.

  • Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

  • Sample Preparation: The powdered Amphotericin B-¹³C₆ is packed into an NMR rotor.

  • Procedure:

    • The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

    • ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments are typically performed to enhance the signal of the less abundant ¹³C nuclei.

    • Various 2D ssNMR experiments, such as ¹³C-¹³C correlation spectroscopy, can be employed to assign the resonances and probe the spatial proximity of the labeled carbon atoms.

Mechanism of Action and Biological Interactions

Amphotericin B exerts its antifungal effect primarily by interacting with ergosterol, a key component of fungal cell membranes. More recent studies have also elucidated its role in modulating the host immune response through Toll-like receptors (TLRs).

Interaction with Ergosterol

Amphotericin B has a higher affinity for ergosterol in fungal cell membranes than for cholesterol in mammalian cell membranes, which forms the basis of its selective toxicity. The binding of Amphotericin B to ergosterol leads to the formation of pores or ion channels in the fungal membrane. This disrupts the membrane integrity, causing leakage of essential intracellular components, such as potassium ions, and ultimately leading to fungal cell death.

AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol FungalMembrane Fungal Cell Membrane Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Amphotericin B's primary mechanism of action.

Toll-like Receptor (TLR) Signaling

Amphotericin B has been shown to activate host immune cells through TLR2 and TLR4. This interaction leads to the production of pro-inflammatory cytokines, which can contribute to both the antifungal response and the drug's side effects.

AmB Amphotericin B TLR2 TLR2 AmB->TLR2 Activates TLR4 TLR4 AmB->TLR4 Activates MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB->Cytokines ImmuneResponse Host Immune Response Cytokines->ImmuneResponse

Caption: Amphotericin B-induced TLR signaling pathway.

Conclusion

Amphotericin B-¹³C₆ is a critical tool for advanced research in mycology and drug development. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental protocols. While some data for the labeled compound is inferred from its unlabeled counterpart, the information presented here serves as a robust starting point for researchers. The provided diagrams of its mechanisms of action offer a clear visual representation of its complex biological interactions. As with any specialized reagent, it is recommended to consult the supplier's Certificate of Analysis for batch-specific data.

References

Amphotericin B-13C6 for fungal cell membrane interaction studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amphotericin B-¹³C₆ for Fungal Cell Membrane Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Mechanism of a Potent Antifungal

Amphotericin B (AmB), a polyene macrolide antibiotic isolated from Streptomyces nodosus in 1955, remains a cornerstone for treating severe systemic fungal infections.[1] Its broad spectrum of activity and the low incidence of fungal resistance make it an indispensable tool in the clinical arsenal.[1][2] However, its utility is often hampered by significant toxicity, particularly nephrotoxicity, which arises from its interaction with cholesterol in mammalian cell membranes.[1][3] The therapeutic efficacy of AmB is intrinsically linked to its interaction with ergosterol, the primary sterol in fungal cell membranes.[3][4]

Understanding the precise molecular interactions between AmB and membrane sterols is paramount for developing derivatives with an improved therapeutic index. For decades, the leading model suggested that AmB molecules assemble to form transmembrane ion channels, leading to leakage of intracellular ions and eventual cell death.[1][5][6] More recent models, such as the "sterol sponge" hypothesis, propose that AmB aggregates extract ergosterol from the membrane, causing fatal structural failure.[7][8]

To resolve these molecular-level details, advanced biophysical techniques are required. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, in conjunction with isotopic labeling, has emerged as a powerful tool for this purpose. The synthesis of Amphotericin B labeled with Carbon-13 (Amphotericin B-¹³C₆) provides a non-perturbative probe to directly investigate the drug's structure, orientation, and dynamics within a lipid bilayer at an atomic level.[9][10][11][12] This guide provides a technical overview of the use of Amphotericin B-¹³C₆ in studying fungal membrane interactions, summarizing key quantitative findings and outlining core experimental protocols.

Core Mechanisms of Amphotericin B-Membrane Interaction

AmB's antifungal activity is multifaceted, involving several distinct but potentially synergistic mechanisms that disrupt the fungal cell membrane's integrity and function.

  • Pore Formation: The most established mechanism involves AmB binding to ergosterol and inserting into the membrane.[6] Multiple AmB-ergosterol units then self-assemble into a "barrel-stave" pore, creating a transmembrane channel.[3][8] This pore allows the leakage of monovalent ions (K⁺, Na⁺, H⁺, Cl⁻), disrupting the cell's electrochemical gradient and leading to cell death.[1][3]

  • Ergosterol Sequestration: AmB can bind to ergosterol and extract it from the lipid bilayer, forming extramembranous aggregates.[6][13] This "sterol sponge" activity depletes the membrane of its essential structural component, leading to a loss of integrity and increased permeability.[7][8]

  • Oxidative Damage: There is evidence that AmB induces an oxidative burst within the fungal cell, leading to the accumulation of reactive oxygen species (ROS).[6][13] This oxidative stress can damage critical cellular components, including proteins, lipids, and DNA, contributing to cell death.[13]

These mechanisms are not mutually exclusive and likely contribute in concert to AmB's potent fungicidal effect.

Amphotericin_B_Mechanism Figure 1: Primary Mechanisms of Amphotericin B Action amb Amphotericin B (AmB) membrane Fungal Cell Membrane (Ergosterol-rich) amb->membrane targets ros Induction of Oxidative Burst amb->ros induces bind Binding to Ergosterol membrane->bind pore Pore Formation (Barrel-Stave Model) bind->pore sequest Ergosterol Sequestration (Sponge Model) bind->sequest leak Ion Leakage (K+, Na+, H+) pore->leak disrupt Membrane Destabilization sequest->disrupt death Fungal Cell Death leak->death disrupt->death damage Cellular Damage (ROS) ros->damage damage->death

Figure 1: Primary Mechanisms of Amphotericin B Action

Quantitative Insights from Biophysical Studies

The use of AmB-¹³C₆ and other biophysical methods has generated critical quantitative data regarding the drug's interaction with membranes.

Table 1: In Vitro Activity and Channel Formation Parameters
ParameterValueCondition / FungiReference
Inhibitory Concentration 0.03 - 1.0 µg/mLH. capsulatum, C. immitis, Candida sp., C. neoformans, A. fumigatus[4]
Channel Formation Threshold 1 AmB per 1000 lipidsDistearoylphosphatidylcholine (DSPC) liposomes[5]
Channel Activity Initiation > 3 mol % cholesterolCholesterol-containing liposomes[14]
Cation Efflux Initiation ≤ 1.0 x 10⁻⁶ M AmBHuman erythrocytes and cholesterol-containing liposomes[15]
Aqueous Pore Formation > 1.0 x 10⁻⁶ M AmBHuman erythrocytes and cholesterol-containing liposomes[15]
Table 2: Impact of Aggregation State on Toxicity
AmB FormulationRelative Toxicity (vs. Fungizone®)Time PointKey FindingReference
Monomeric AmB 50%24 hoursMonomeric forms are significantly less toxic than aggregated forms.[16][17]
Monomeric AmB ~17%1 weekLong-term toxicity is drastically reduced with monomeric AmB.[16][17]
Poly-aggregated AmB Similar to AmBisome®-The specific type of aggregation critically affects toxicity.[18]
Small Aggregates Higher Toxicity-Smaller aggregation size fractions exhibit higher hemolytic activity.[18][19]
Table 3: Structural Data from Solid-State NMR Studies
MeasurementFindingMembrane SystemTechniqueReference
Intermolecular Distance Significantly increased in the presence of ergosterol compared to cholesterol.POPC membranes¹³C{¹⁹F}REDOR[20][21]
Molecular Orientation Head-to-head orientation is predominant in both ergosterol- and cholesterol-containing membranes.POPC membranes¹³C{¹⁹F}REDOR[20]
Membrane Spanning AmB spans the membrane as a single molecular length assembly.DLPC membranes¹³C-¹³C Correlation, ¹³C-³¹P RDX[10][22]
AmB-Lipid Interaction Interaction between AmB and POPC was detected only in ergosterol-containing membranes.POPC membranes¹³C{¹⁹F}REDOR[20]

Experimental Protocols for Membrane Interaction Studies

Detailed methodologies are crucial for reproducible research. The following sections outline core protocols used in the study of AmB-membrane interactions.

Synthesis of ¹³C-Labeled Amphotericin B

Isotopically labeled AmB is essential for NMR studies. While commercially available, understanding its origin is key.

  • Fermentation: Culture Streptomyces nodosus in a defined medium where the primary carbon source is uniformly labeled [U-¹³C₆]glucose.[10] This results in the biosynthesis of AmB with ¹³C enrichment across its entire carbon skeleton.

  • Chemical Synthesis: For site-specific labeling (e.g., at the C25 position), a hybrid strategy involving the degradation of the natural product followed by chemical synthesis with ¹³C-labeled precursors is employed.[12] This allows for precise distance measurements in ssNMR experiments.

  • Purification and Verification: The labeled product is purified using chromatographic techniques (e.g., HPLC). Incorporation and purity are confirmed by mass spectrometry and NMR spectroscopy.

Preparation of Model Membranes (Liposomes)

Liposomes serve as a robust model system for the fungal cell membrane.

  • Lipid Stock Preparation: Dissolve requisite lipids (e.g., DOPC, POPC) and sterols (ergosterol or cholesterol) in an organic solvent like chloroform or a chloroform/methanol mixture to create stock solutions.[14][23]

  • Film Formation: In a round-bottom flask, pipette the desired amounts of lipid and sterol stocks. If incorporating AmB directly, add its stock solution (often in DMSO or methanol) at this stage.[14] Evaporate the solvent under a stream of nitrogen gas at a temperature above the lipid's phase transition (e.g., 65°C) to form a thin, homogenous film.[14]

  • Hydration: Add an aqueous buffer (e.g., HEPES, PBS) to the flask and hydrate the lipid film by vortexing or sonication. This process forms multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).

Solid-State NMR Spectroscopy

ssNMR is the primary technique for leveraging ¹³C-labeled AmB to gain structural insights.

ssNMR_Workflow Figure 2: General Workflow for ssNMR-based Interaction Studies start Synthesis/Procurement of Amphotericin B-¹³C₆ prep Preparation of Model Membranes (Liposomes) with Ergosterol start->prep incorp Hydration & Incorporation of AmB-¹³C₆ prep->incorp nmr Solid-State NMR Analysis (e.g., REDOR, RDX) incorp->nmr data Data Interpretation: - Intermolecular Distances - Membrane Orientation - Drug-Lipid Contacts nmr->data

Figure 2: General Workflow for ssNMR-based Interaction Studies
  • Sample Preparation: Mix the ¹³C-AmB-containing liposome suspension with the necessary reagents for the specific NMR experiment. Pellet the sample by ultracentrifugation and transfer the hydrated pellet to an NMR rotor.

  • Spectrometer Setup: Place the rotor in the ssNMR spectrometer. Experiments are typically run at controlled temperatures.

  • Data Acquisition: Employ specific pulse sequences to probe molecular interactions.

    • ¹³C{¹⁹F} REDOR (Rotational-Echo Double-Resonance): This technique is used to measure internuclear distances between a ¹³C-labeled site and a ¹⁹F-labeled site. By using a mix of ¹³C-labeled AmB and ¹⁹F-labeled AmB, one can measure AmB-AmB intermolecular distances.[20][21]

    • ¹³C-³¹P RDX (Rotational-Echo Double Resonance for X-clusters): This experiment measures distances between ¹³C nuclei on AmB and the ³¹P nuclei in the phospholipid headgroups, providing information on the drug's depth of insertion and orientation within the bilayer.[10]

  • Data Analysis: Analyze the resulting spectra to calculate distances and determine the orientation and conformation of AmB within the membrane assembly.

Channel Activity Assay (Fluorescence Spectroscopy)

The formation of ion-permeable channels can be monitored using fluorescence-based assays.

  • Liposome Preparation: Prepare liposomes (as in 4.2) encapsulating a pH-sensitive or ion-sensitive fluorescent dye.

  • Baseline Measurement: Place the liposome suspension in a fluorometer and measure the baseline fluorescence.

  • Initiation of Leakage: Add AmB (typically as a DMSO solution) to the external medium.[14]

  • Monitoring: If AmB forms channels, ions will leak across the membrane, causing a change in the intra-liposomal environment (e.g., pH change, ion concentration change). This will lead to a change in the dye's fluorescence intensity, which is recorded over time. The rate of fluorescence change correlates with channel activity.

Visualizing Logical Relationships: Aggregation and Toxicity

The physical state of AmB in solution is a critical determinant of its therapeutic index. The relationship between aggregation and toxicity is a key concept for drug development professionals.

Aggregation_Toxicity Figure 3: Relationship Between AmB Aggregation State and Biological Effect cluster_form Aggregation State cluster_effect Biological Effect amb Amphotericin B in Solution mono Monomeric / Dimeric amb->mono agg Self-Aggregated (Oligomeric) amb->agg tox_low Lower Toxicity (Reduced Hemolysis) mono->tox_low leads to super_agg Super-Aggregated agg->super_agg e.g., via heating tox_high Higher Toxicity (Increased Hemolysis) agg->tox_high leads to super_agg->tox_low leads to

Figure 3: Relationship Between AmB Aggregation State and Biological Effect

Conclusion and Future Outlook

The use of Amphotericin B-¹³C₆ in conjunction with solid-state NMR and other biophysical techniques has been instrumental in advancing our understanding of its mechanism of action. Quantitative data on intermolecular distances, membrane orientation, and the influence of sterols have provided atomic-level resolution that is crucial for validating and refining models of AmB's fungicidal activity.[10][20] These studies confirm that AmB's interaction is highly dependent on the specific sterol present, providing a molecular basis for its selectivity towards fungal cells.[20][24]

For drug development professionals, these insights are invaluable. The clear link between the aggregation state and toxicity suggests that formulation strategies aimed at stabilizing monomeric or specific super-aggregated forms of AmB could lead to safer therapeutics.[16][19] Future research will likely focus on using more complex, asymmetric model membranes that better mimic the native fungal cell envelope. Furthermore, applying these techniques to newly discovered or semi-synthetic polyenes could accelerate the development of the next generation of antifungal agents with superior efficacy and safety profiles.[25] The continued application of isotopic labeling will undoubtedly remain at the forefront of this endeavor.

References

Isotopic Labeling Patterns in Amphotericin B-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a potent polyene macrolide antifungal agent, remains a cornerstone in the treatment of severe systemic fungal infections. Understanding its biosynthesis is crucial for the development of novel derivatives with improved efficacy and reduced toxicity. Isotopic labeling studies, particularly with stable isotopes like Carbon-13 (¹³C), provide invaluable insights into the biosynthetic pathway and the origin of each atom in the final molecule. This technical guide delves into the isotopic labeling patterns of Amphotericin B when produced using a ¹³C₆-labeled precursor, specifically uniformly labeled glucose ([U-¹³C₆]glucose). We will explore the experimental protocols for producing and analyzing ¹³C-labeled Amphotericin B, present the expected labeling patterns based on its polyketide biosynthesis, and provide quantitative data from relevant studies.

Biosynthesis of Amphotericin B: A Polyketide Synthase Pathway

The biosynthesis of the Amphotericin B macrolide ring is a classic example of a modular Type I polyketide synthase (PKS) pathway. The carbon backbone is assembled from simple precursor units, primarily acetate (in the form of acetyl-CoA) and propionate (in the form of propionyl-CoA and methylmalonyl-CoA).[1] When Streptomyces nodosus, the producing organism, is cultured in the presence of [U-¹³C₆]glucose, the glucose is metabolized through glycolysis and other central metabolic pathways to generate these ¹³C-labeled building blocks.

The Amphotericin B PKS is a large, multi-enzyme complex organized into modules. Each module is responsible for one cycle of chain elongation, incorporating a specific precursor and performing a defined set of chemical modifications. The Amphotericin B PKS gene cluster contains the genes encoding these modules, which work in a collinear fashion to construct the polyketide chain.

Below is a diagram illustrating the flow from the ¹³C-labeled glucose precursor to the final Amphotericin B molecule.

G Biosynthetic Pathway of 13C-Labeled Amphotericin B cluster_0 Central Carbon Metabolism cluster_1 Polyketide Synthesis U-13C6-Glucose U-13C6-Glucose 13C-Acetyl-CoA 13C-Acetyl-CoA U-13C6-Glucose->13C-Acetyl-CoA Glycolysis 13C-Propionyl-CoA 13C-Propionyl-CoA U-13C6-Glucose->13C-Propionyl-CoA Metabolic Conversion PKS_Modules Amphotericin B Polyketide Synthase Modules 13C-Acetyl-CoA->PKS_Modules 13C-Methylmalonyl-CoA 13C-Methylmalonyl-CoA 13C-Propionyl-CoA->13C-Methylmalonyl-CoA Carboxylation 13C-Methylmalonyl-CoA->PKS_Modules 13C-Polyketide_Chain Growing 13C-Labeled Polyketide Chain PKS_Modules->13C-Polyketide_Chain Iterative Condensation 13C-Amphotericin_B 13C-Labeled Amphotericin B 13C-Polyketide_Chain->13C-Amphotericin_B Cyclization & Post-PKS Modifications G Workflow for 13C-Labeled Amphotericin B Production and Analysis S_nodosus_Culture Streptomyces nodosus Culture Fermentation Fermentation S_nodosus_Culture->Fermentation U-13C6-Glucose [U-13C6]Glucose Feed U-13C6-Glucose->Fermentation Extraction Extraction of Mycelia Fermentation->Extraction Purification Purification (HPLC) Extraction->Purification 13C-Amphotericin_B Pure 13C-Labeled Amphotericin B Purification->13C-Amphotericin_B NMR_Analysis NMR Spectroscopy 13C-Amphotericin_B->NMR_Analysis MS_Analysis Mass Spectrometry 13C-Amphotericin_B->MS_Analysis Labeling_Pattern Determination of Isotopic Labeling Pattern NMR_Analysis->Labeling_Pattern MS_Analysis->Labeling_Pattern

References

Preliminary Studies on Amphotericin B-13C6 Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes preliminary toxicity data for Amphotericin B. As no specific toxicity studies have been conducted on Amphotericin B-13C6, this guide extrapolates from existing data on the unlabeled compound. The isotopic labeling with 13C is not expected to significantly alter the toxicological profile of the molecule.

Introduction

Amphotericin B (AmB) is a potent, broad-spectrum antifungal agent that has been a cornerstone in the treatment of life-threatening systemic fungal infections for decades.[1][2] Its clinical utility, however, is frequently limited by significant dose-dependent toxicities, most notably nephrotoxicity and infusion-related reactions.[1][2][3] this compound is a stable isotope-labeled version of Amphotericin B, primarily utilized in pharmacokinetic and metabolic studies. Understanding the toxicity profile of the parent compound is crucial for the design and interpretation of studies involving its labeled analogue. This technical guide provides an in-depth overview of the established toxicity of Amphotericin B, presenting quantitative data, detailed experimental protocols, and visual representations of key toxicity pathways and experimental workflows.

Mechanisms of Toxicity

The toxicity of Amphotericin B is intrinsically linked to its mechanism of action. AmB preferentially binds to ergosterol in fungal cell membranes, forming pores that lead to leakage of intracellular ions and ultimately cell death.[1] However, it can also interact with cholesterol in mammalian cell membranes, albeit with lower affinity, leading to similar pore formation and cellular damage.[1]

Key Toxicity Pathways:
  • Nephrotoxicity: This is the most significant dose-limiting toxicity. It is believed to occur through two primary mechanisms:

    • Afferent Arteriolar Vasoconstriction: AmB can induce constriction of the afferent arterioles in the kidneys, leading to a reduction in renal blood flow and glomerular filtration rate (GFR).[2][3]

    • Direct Tubular Damage: AmB can directly interact with cholesterol in the membranes of renal tubular cells, forming pores that increase membrane permeability and disrupt cellular function.[2][3] This can lead to electrolyte imbalances, such as hypokalemia and hypomagnesemia, and renal tubular acidosis.[3]

  • Infusion-Related Reactions: These are common and are thought to be mediated by the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from monocytes and macrophages.

  • Hemolytic Anemia: At higher concentrations, AmB can cause hemolysis by interacting with cholesterol in red blood cell membranes.

  • Hepatotoxicity: While less common, elevated liver enzymes and hepatotoxicity have been reported.[1]

Quantitative Toxicity Data

The following tables summarize quantitative data on the toxicity of Amphotericin B from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Amphotericin B

Cell LineAssayEndpointConcentration (µg/mL)EffectReference
Mouse OsteoblastsMTTCell Viability100Cell Death[4]
Mouse OsteoblastsMTTCell Viability5-10Abnormal cell morphology and decreased proliferation[4]
Mouse FibroblastsMTTCell Viability100Cell Death[4]
Mouse FibroblastsMTTCell Viability5-10Abnormal cell morphology and decreased proliferation[4]
Human Kidney (293T) cellsMTS & LDHCytotoxicityUp to 10No cytotoxicity observed[5]
Human Monocytic (THP1) cellsMTSCytotoxicity0.5Reduced respiration rate (for Fungizone™ and Ambisome™)[6]
Uninfected Macrophages-CC504.31 ± 2.66-[7]
Saccharomyces cerevisiaeMicrotiter AssayIC500.14 ± 0.04-[8]

Table 2: In Vitro Hemolysis Data for Amphotericin B

FormulationConcentration (µg/mL)Incubation Time (hours)Hemolysis (%)Reference
Pure Drug (AmB)80.52.0[9]
Pure Drug (AmB)833.3[9]
Pure Drug (AmB)868.0[9]
Pure Drug (AmB)82417.0[9]

Table 3: In Vivo Nephrotoxicity Data for Amphotericin B in Rats

Dose (mg/kg/day)DurationSodium StatusKey FindingsReference
53 weeksSalt-depleted85% reduction in creatinine clearance[10]
53 weeksNormal-saltLesser reduction in creatinine clearance[10]
53 weeksSalt-loaded43% reduction in creatinine clearance at week 3[10]
510 days-Significant increase in serum creatinine; marked decrease in GFR and renal plasma flow[11]
414 days-Severe polyuria, polydipsia, impairment of renal concentrating ability[12][13]

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration at which Amphotericin B exhibits cytotoxic effects on a mammalian cell line.

Materials:

  • Mouse osteoblast or fibroblast cell line

  • Amphotericin B

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 3000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[4]

  • Drug Exposure: Prepare serial dilutions of Amphotericin B in cell culture medium. Remove the existing medium from the wells and add the Amphotericin B dilutions. Include a vehicle control (medium without the drug).[4]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 5 hours or 7 days).[4]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vitro Hemolysis Assay

Objective: To assess the hemolytic potential of Amphotericin B on human red blood cells.

Materials:

  • Fresh human blood with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • Amphotericin B

  • Triton X-100 (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Red Blood Cell Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with PBS.[9] Resuspend the RBCs in PBS to a desired concentration.

  • Drug Incubation: Prepare serial dilutions of Amphotericin B in PBS. Mix the RBC suspension with the drug dilutions and controls (PBS for negative control, Triton X-100 for positive control).[14]

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 45 minutes).[14]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).[14]

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.[15]

In Vivo Nephrotoxicity Animal Model: Rat Study

Objective: To evaluate the dose-dependent nephrotoxicity of Amphotericin B in a rat model.

Materials:

  • Male Wistar rats

  • Amphotericin B

  • Sterile water for injection

  • Metabolic cages for urine collection

  • Equipment for blood collection and analysis (serum creatinine, BUN)

  • Equipment for urine analysis (urine volume, creatinine)

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least one week to adapt.[12]

  • Grouping: Divide the rats into groups (e.g., control group, different dose groups of Amphotericin B).[12]

  • Drug Administration: Administer Amphotericin B (e.g., intraperitoneally) daily for the specified duration of the study (e.g., 14 or 28 days). The control group receives the vehicle (e.g., sterile water).[12]

  • Monitoring and Sample Collection: Monitor the animals daily for clinical signs of toxicity. Collect urine over 24-hour periods and blood samples at specified time points.[12]

  • Biochemical Analysis: Analyze serum for creatinine and blood urea nitrogen (BUN). Analyze urine for volume and creatinine concentration.

  • Calculation of Creatinine Clearance: Calculate creatinine clearance to assess glomerular filtration rate.

  • Histopathology (Optional): At the end of the study, euthanize the animals and collect the kidneys for histopathological examination to assess tubular damage.

Signaling Pathways and Experimental Workflows

Amphotericin_B_Nephrotoxicity_Pathway AmB Amphotericin B AfferentArteriole Afferent Arteriole AmB->AfferentArteriole Induces RenalTubularCell Renal Tubular Cell AmB->RenalTubularCell Directly interacts with Vasoconstriction Vasoconstriction AfferentArteriole->Vasoconstriction PoreFormation Pore Formation in Cell Membrane RenalTubularCell->PoreFormation ReducedRBF_GFR Reduced Renal Blood Flow and GFR Vasoconstriction->ReducedRBF_GFR Nephrotoxicity Nephrotoxicity ReducedRBF_GFR->Nephrotoxicity IonLeakage Ion Leakage (K+, Mg++) PoreFormation->IonLeakage TubularDamage Tubular Damage & Dysfunction IonLeakage->TubularDamage TubularDamage->Nephrotoxicity

Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.

In_Vitro_Cytotoxicity_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddAmB Add Amphotericin B (Serial Dilutions) Incubate24h->AddAmB IncubateExposure Incubate for Exposure Period AddAmB->IncubateExposure AddMTT Add MTT Reagent IncubateExposure->AddMTT IncubateMTT Incubate 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilization Buffer IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance AddSolubilizer->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.

In_Vivo_Nephrotoxicity_Workflow Start Start Acclimatize Acclimatize Rats in Metabolic Cages Start->Acclimatize GroupAnimals Group Animals Acclimatize->GroupAnimals AdministerAmB Administer Amphotericin B (Daily Dosing) GroupAnimals->AdministerAmB Monitor Daily Monitoring & Sample Collection (Blood & Urine) AdministerAmB->Monitor BiochemAnalysis Biochemical Analysis (Serum Creatinine, BUN) Monitor->BiochemAnalysis CalcClearance Calculate Creatinine Clearance BiochemAnalysis->CalcClearance Histopathology Histopathology (Optional) CalcClearance->Histopathology End End Histopathology->End

Caption: Experimental workflow for in vivo nephrotoxicity study in rats.

Conclusion

The toxicity of Amphotericin B is a significant factor that requires careful consideration in both clinical and research settings. While this compound is primarily a tool for pharmacokinetic analysis, an understanding of the parent compound's toxicological profile is essential for interpreting study outcomes and ensuring the ethical and safe conduct of research. The primary toxicities, nephrotoxicity and infusion-related reactions, are well-documented and mechanistically understood. The provided data and protocols offer a foundational guide for researchers and drug development professionals working with this important antifungal agent and its isotopically labeled analogues. Further non-clinical safety studies would be required to definitively characterize the toxicity profile of this compound itself.

References

The Discovery and Application of Amphotericin B and its Isotopic Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 1955 from a soil bacterium, Streptomyces nodosus, found in the Orinoco River region of Venezuela, Amphotericin B has remained a cornerstone in the treatment of serious systemic fungal infections for decades.[1][2][3] Its broad spectrum of activity and low incidence of resistance have established it as a critical therapeutic agent, despite its notable toxicity.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, biosynthesis, and analytical methodologies related to Amphotericin B. Furthermore, it delves into the development and application of its isotopic variants, which serve as invaluable tools in modern research.

Data Presentation

Physicochemical Properties of Amphotericin B
PropertyValueReference
Molecular FormulaC47H73NO17[1]
Molar Mass924.1 g/mol [1][4]
Melting Point>170 °C (decomposes)[1][4]
SolubilityInsoluble in water at pH 6-7; Soluble in DMSO (30-40 mg/ml)[5]
Optical Rotation+333° (acidic DMF); -33.6° (0.1 N methanolic HCl)[4]
Pharmacokinetic Parameters of Different Amphotericin B Formulations
ParameterAmphotericin B Deoxycholate (C-AMB)Liposomal Amphotericin B (L-AMB)Amphotericin B Lipid Complex (ABLC)Reference
Cmax (mg/L) ~1.7Significantly higher than C-AMBLower than C-AMB[2][3][6][7]
AUC LowerSignificantly higher than C-AMB-[2][6][7]
Volume of Distribution (Vd) HighSmaller than C-AMBMarkedly increased[6][7]
Elimination Half-life ~24 hours (initial phase), ~15 days (terminal phase)~152 hours (terminal phase)Shorter than L-AMB[1][8]
Clearance LowerSlowerMarkedly increased[6][7]
Recommended Dose 0.5 - 1.5 mg/kg/day3 - 6 mg/kg/day5 mg/kg/day[6]
In Vitro Antifungal Activity of Amphotericin B (MIC values)
Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.25 - 0.5[9][10]
Candida glabrata0.25 - 0.5[9]
Candida parapsilosis0.25 - 0.5[9][10]
Candida tropicalis0.25 - 0.5[9][10]
Candida krusei0.5[9]
Aspergillus fumigatus2.0[9]
Aspergillus flavus2.0 - 4.0[9]
Aspergillus niger0.5 - 1.0[9]
Aspergillus terreus2.0 - 4.0[9]
Rhizopus arrhizus0.5[9]
Rhizopus microsporus1.0[9]

Isotopic Variants of Amphotericin B

Isotopically labeled versions of Amphotericin B have been synthesized for research purposes, primarily as tracers in metabolic studies and as molecular probes.[11][12] There is currently no publicly available evidence of isotopic variants being developed for enhanced therapeutic efficacy or reduced toxicity.

  • ¹³C-Labeled Amphotericin B :

    • Amphotericin B-¹³C₆ : This variant is commercially available and is used as a stable isotope-labeled standard in pharmacokinetic and metabolic research, allowing for precise quantification in complex biological matrices.[11][]

    • 25-¹³C-Amphotericin B Methyl Ester : Synthesized for use as a molecular probe in solid-state NMR measurements to study the structure of Amphotericin B assemblies within cell membranes.[12]

  • Spin-Labeled Amphotericin B : A spin-labeled derivative has been synthesized for electron spin resonance (ESR) studies.[14] This variant allows for the investigation of the antibiotic's aggregation state and its interaction with lipid membranes.[14]

The use of stable isotopes like ¹³C and deuterium (²H) is a common strategy in drug development to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15]

Experimental Protocols

Isolation and Purification of Amphotericin B from Streptomyces nodosus

A general protocol for the isolation and purification of Amphotericin B from a culture of S. nodosus involves the following steps:

  • Fermentation : S. nodosus is cultured in a suitable fermentation medium (e.g., glucose yeast extract-malt extract medium) under optimal conditions (e.g., 28°C for 4-10 days) to produce Amphotericin B.[16]

  • Extraction : The fungal biomass is separated from the culture broth. Amphotericin B can be extracted from the mycelium using solvents like dimethylformamide (DMF) or methanol.[17]

  • Purification :

    • Solvent Extraction : Crude Amphotericin B can be further purified by extraction with acetone or methanol saturated with salts like sodium iodide or sodium thiocyanate.[17]

    • Crystallization : The purified extract is then combined with a solvent mixture (e.g., DMF, methanol, and water) to induce the precipitation of crystalline Amphotericin B.[17]

    • Chromatography : Flash chromatography can be employed for further purification, sometimes involving the use of derivatives like N-fluorenylmethoxycarbonyl (Fmoc) to improve separation.[18]

High-Performance Liquid Chromatography (HPLC) Analysis of Amphotericin B

HPLC is a standard method for the quantification and purity assessment of Amphotericin B. A typical reversed-phase HPLC method is as follows:

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[19][20]

  • Mobile Phase : A mixture of an organic phase (e.g., acetonitrile and tetrahydrofuran) and an aqueous buffer (e.g., phosphate buffer at pH 3.0 or o-phosphoric acid). A common ratio is 60:40 (v/v) of acetonitrile and phosphate buffer.[19][20][21]

  • Flow Rate : Typically 1.0 mL/min.[19][20]

  • Detection : UV detection at a wavelength of 383 nm or 287 nm.[21][22]

  • Sample Preparation : Amphotericin B is dissolved in a suitable solvent like methanol or DMSO. For biological samples, a protein precipitation step using methanol is often required.[19]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used:

  • Inoculum Preparation : A standardized suspension of the fungal isolate is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[23]

  • Drug Dilution : Serial twofold dilutions of Amphotericin B are prepared in RPMI 1640 medium in a 96-well microtiter plate.[24][25]

  • Inoculation : Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5–2.5 × 10³ cells/mL.[10]

  • Incubation : The plates are incubated at 35°C for 24-48 hours.[23][25]

  • Endpoint Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Amphotericin B that causes a complete inhibition of visible growth.[26][27]

Mandatory Visualization

Discovery_Timeline cluster_1950s 1950s cluster_1960s 1960s cluster_1980s 1980s cluster_1990s 1990s d1955 1955: Isolation of Amphotericin B from Streptomyces nodosus (Squibb Institute) d1956 1956: Discovery reported by Donovick, Gold, Pagano, and Stout d1955->d1956 d1958 1958: Enters medical use d1956->d1958 d1965 1965: Complete structure and absolute configuration elucidated (Schaffner et al.) d1958->d1965 d1987 1987: First total synthesis (K.C. Nicolaou et al.) d1965->d1987 d1997 1997: FDA approval of liposomal Amphotericin B (AmBisome) d1987->d1997

Caption: Timeline of the key milestones in the discovery and development of Amphotericin B.

Mechanism_of_Action AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore Formation AmB->Pore FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of FungalMembrane->Pore Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Amphotericin B leading to fungal cell death.

Biosynthesis_Pathway Acetate Acetate (C2 units) PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate (C3 units) Propionate->PKS PolyketideChain Polyketide Chain PKS->PolyketideChain TailoringEnzymes Post-PKS Tailoring Enzymes (e.g., Cytochrome P450) PolyketideChain->TailoringEnzymes Glycosylation Glycosylation TailoringEnzymes->Glycosylation Mycosamine GDP-Mycosamine Mycosamine->Glycosylation AmB Amphotericin B Glycosylation->AmB

Caption: Simplified biosynthesis pathway of Amphotericin B.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Bioassay Biological Assay Culture S. nodosus Culture or Biological Sample Extraction Solvent Extraction Culture->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR Susceptibility Antifungal Susceptibility Testing (e.g., MIC) Purification->Susceptibility MS Mass Spectrometry HPLC->MS

Caption: General experimental workflow for the analysis of Amphotericin B.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Amphotericin B using Amphotericin B-13C6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphotericin B is a potent polyene macrolide antibiotic used for treating serious fungal infections and leishmaniasis.[1] Its therapeutic use is often limited by a narrow therapeutic window and the potential for significant infusion-related toxicity and nephrotoxicity.[2] Accurate quantification of Amphotericin B in biological matrices is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides a detailed protocol for the quantitative analysis of Amphotericin B in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Amphotericin B-13C6. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[3]

Mechanism of Action and Relevant Signaling Pathways

Amphotericin B's primary antifungal activity stems from its high affinity for ergosterol, a major component of fungal cell membranes.[4][5] Upon binding, Amphotericin B molecules self-assemble to form transmembrane channels that disrupt membrane integrity, leading to the leakage of essential intracellular ions and molecules, and ultimately fungal cell death.[1][4]

A secondary mechanism, associated with infusion-related toxicities, involves the stimulation of the innate immune system. Amphotericin B can be recognized by Toll-like receptor 2 (TLR2) and CD14 on immune cells, triggering a signaling cascade that results in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[6][7]

AmphotericinB_Mechanism Amphotericin B Mechanism of Action cluster_fungal_cell Fungal Cell AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore Ergosterol->Pore Forms Membrane Fungal Cell Membrane Leakage Ion Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death

Caption: Antifungal Mechanism of Amphotericin B.

AmphotericinB_Toxicity Amphotericin B-Induced Inflammatory Response cluster_immune_cell Immune Cell (e.g., Macrophage) AmB Amphotericin B TLR2_CD14 TLR2/CD14 Complex AmB->TLR2_CD14 Activates MyD88 MyD88 TLR2_CD14->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Transcription Toxicity Infusion-Related Toxicity Cytokines->Toxicity

Caption: Inflammatory Signaling Pathway of Amphotericin B.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis of Amphotericin B using this compound as an internal standard.

Materials and Reagents
  • Amphotericin B certified reference standard

  • This compound stable isotope-labeled internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., human plasma, urine)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Stock and Working Solutions Preparation
  • Amphotericin B Stock Solution (1 mg/mL): Accurately weigh and dissolve Amphotericin B in a suitable solvent such as a 1:1 (v/v) mixture of methanol and dimethyl sulfoxide (DMSO).[8][9]

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Amphotericin B stock solution.

  • Working Solutions: Prepare serial dilutions of the Amphotericin B stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).[8][9]

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired limit of quantification. Protein precipitation is a simpler and faster method, while solid-phase extraction provides cleaner extracts.

  • To 25 µL of plasma or urine sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Add 100 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 21,500 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • To 100 µL of plasma sample, add the this compound internal standard.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid.[10]

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Experimental_Workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound (IS) Sample->Spike_IS Preparation Sample Preparation Spike_IS->Preparation Protein_Ppt Protein Precipitation Preparation->Protein_Ppt SPE Solid-Phase Extraction Preparation->SPE LC_Separation Liquid Chromatography Separation Protein_Ppt->LC_Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for Amphotericin B analysis.
LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[10]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate[10]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile[10]
Flow Rate 0.5 mL/min[10]
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Amphotericin B, then return to initial conditions for column re-equilibration.
Injection Volume 5-20 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV[8]
Source Temperature 120°C[8]
Desolvation Temperature 400°C[8]
Collision Gas Argon

MRM Transitions:

The exact m/z values for precursor and product ions should be optimized by infusing the pure compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amphotericin B 924.5Optimize for your instrument~20[8]
This compound 930.5Optimize for your instrument~20

Note: The precursor ion for Amphotericin B is [M+H]+. The 13C6 isotope will have a mass shift of +6 Da.

Quantitative Data

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of Amphotericin B in human plasma.

Table 1: Linearity and Limits of Quantification

MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Human Plasma10.0 - 1600 (Free AmB)10.0[10]
Human Plasma200 - 50000 (Liposomal AmB)200[10]
Human Plasma5 - 10005[8][11]
Human Urine5 - 10005[8][11]
Rat Plasma50 - 1000050[12]

Table 2: Precision and Accuracy

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human PlasmaLLOQ, Low, Mid, High QC< 15%< 15%85-115%[8][10]
Rat PlasmaLLOQ, Low, Mid, High QC< 10%< 10%90-110%[12]

Table 3: Pharmacokinetic Parameters of Amphotericin B in Humans

ParameterValueReference
Elimination Half-life ~15 days[1]
Volume of Distribution ~4 L/kg[1]
Unbound Fraction in Plasma 2.26 - 3.25%[8][11]

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Amphotericin B in various biological matrices. The detailed protocol and performance data presented in these application notes serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and clinical drug development. The implementation of this method will enable accurate assessment of Amphotericin B pharmacokinetics and contribute to the optimization of its therapeutic use.

References

Application Note: Quantitative Analysis of Amphotericin B in Tissues using a Stable Isotope-Labeled Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of Amphotericin B (AmB) in various tissue matrices using a ¹³C₆-labeled AmB as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Amphotericin B is a potent, broad-spectrum polyene antifungal agent used for the treatment of life-threatening systemic fungal infections. Due to its potential for significant toxicity, particularly nephrotoxicity, therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) studies are critical. Quantifying AmB concentrations in tissues is essential for understanding its distribution, accumulation, and potential for organ-specific toxicity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Amphotericin B-¹³C₆, is the gold standard for quantitative bioanalysis. This internal standard is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically and experience similar extraction efficiencies and matrix effects. This ensures the highest degree of accuracy and precision in quantification.

This application note details a robust method for tissue sample preparation and subsequent LC-MS/MS analysis of Amphotericin B, providing researchers with a reliable protocol for preclinical and clinical research.

Principle of the Method

The method employs a protein precipitation technique to extract Amphotericin B and the ¹³C₆-Amphotericin B internal standard from tissue homogenates. The resulting supernatant is then analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte (AmB) to that of the internal standard (¹³C₆-AmB).

cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Amphotericin B (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction IS ¹³C₆-Amphotericin B (Known Amount) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Losses and matrix effects are identical for both compounds Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration of Amphotericin B Ratio->Concentration Ratio is proportional to concentration

Caption: Principle of Stable Isotope Dilution Analysis.

Materials and Reagents

  • Amphotericin B reference standard (Sigma-Aldrich, Cat. No. A2942 or equivalent)

  • Amphotericin B-¹³C₆ (Alsachim, Cat. No. 6589 or equivalent)

  • LC-MS grade methanol (Fisher Scientific, Cat. No. A456 or equivalent)

  • LC-MS grade acetonitrile (Fisher Scientific, Cat. No. A955 or equivalent)

  • LC-MS grade water (Fisher Scientific, Cat. No. W6 or equivalent)

  • Formic acid, 99% (Thermo Scientific, Cat. No. 28905 or equivalent)

  • Ammonium acetate (Sigma-Aldrich, Cat. No. A1542 or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Bead mill homogenizer and appropriate beads (e.g., ceramic)

Experimental Protocols

Workflow Overview

G A 1. Tissue Collection & Weighing B 2. Homogenization (in cold PBS) A->B C 3. Spiking (Add ¹³C₆-AmB IS) B->C D 4. Protein Precipitation (Add cold Methanol) C->D E 5. Vortex & Centrifuge D->E F 6. Supernatant Transfer E->F G 7. LC-MS/MS Injection F->G H 8. Data Analysis & Quantification G->H

Caption: Experimental workflow for tissue analysis.

Preparation of Stock and Working Solutions
  • AmB Stock Solution (1 mg/mL): Accurately weigh 1 mg of Amphotericin B reference standard and dissolve in 1 mL of DMSO.

  • ¹³C₆-AmB Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Amphotericin B-¹³C₆ in 1 mL of DMSO.

  • Working Solutions: Prepare serial dilutions of the AmB stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the ¹³C₆-AmB internal standard at 1 µg/mL in methanol.

Tissue Sample Preparation and Extraction
  • Homogenization: Accurately weigh ~50 mg of frozen tissue and place it in a 2 mL tube containing homogenization beads. Add 4 volumes of cold PBS (e.g., 200 µL for 50 mg of tissue). Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.[1]

  • Internal Standard Spiking: To a 100 µL aliquot of the tissue homogenate, add 10 µL of the 1 µg/mL ¹³C₆-AmB working solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.[2]

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting parameters that may require optimization for your specific instrumentation.

ParameterCondition
LC System Standard UHPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Amphotericin B: 924.5 → 743.4 ¹³C₆-Amphotericin B: 930.5 → 749.4
Collision Energy Optimize for specific instrument (typically 20-30 eV)
Source Temp. 500°C

Data Presentation

The following tables present representative data from a hypothetical tissue distribution study in rats 24 hours after a single intravenous dose of Amphotericin B.

Table 1: Calibration Curve Performance
Nominal Conc. (ng/mL)Calculated Conc. (Mean, n=3)Accuracy (%)Precision (%CV)
54.896.05.2
1010.3103.04.1
5051.5103.03.5
10098.798.72.1
500508.2101.61.8
10001011.5101.21.5
20001975.098.82.3

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% (≤20% for LLOQ).[3][4]

Table 2: Amphotericin B Concentration in Rat Tissues (µg/g)
TissueAnimal 1Animal 2Animal 3MeanStd. Dev.
Liver45.248.946.546.91.86
Spleen38.641.239.939.91.30
Lung25.122.824.524.11.18
Kidney18.920.119.519.50.60
Heart5.66.15.85.80.25
Brain1.21.51.31.30.15

Data is expressed as micrograms of Amphotericin B per gram of tissue.

The results are consistent with published literature, indicating the highest accumulation of Amphotericin B in the reticuloendothelial system, particularly the liver and spleen.[5]

Conclusion

The method described provides a selective, sensitive, and robust protocol for the quantitative analysis of Amphotericin B in various tissue types. The use of a stable isotope-labeled internal standard (¹³C₆-Amphotericin B) ensures high accuracy and reproducibility, correcting for variations in sample extraction and matrix effects. This protocol is well-suited for pharmacokinetic, toxicokinetic, and drug distribution studies, enabling researchers to gain critical insights into the disposition of Amphotericin B in preclinical and clinical settings.

References

Application Note: High-Throughput Quantification of Amphotericin B in Human Plasma Using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Amphotericin B in human plasma. The method utilizes a stable isotope-labeled internal standard, Amphotericin B-¹³C₆, to ensure high accuracy and precision, which is critical for therapeutic drug monitoring and pharmacokinetic studies.[1] Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for clinical research and drug development applications.

Introduction

Amphotericin B is a potent polyene antifungal agent used to treat severe systemic fungal infections.[1][2] Due to its potential for nephrotoxicity and the availability of various lipid-based formulations that alter its pharmacokinetic profile, therapeutic drug monitoring of Amphotericin B is crucial for optimizing efficacy while minimizing adverse effects.[2][3][4] LC-MS/MS has become the preferred analytical technique for the quantification of Amphotericin B in biological matrices due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) like Amphotericin B-¹³C₆ is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and effectively compensates for matrix effects and variations in instrument response.[1][7] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Amphotericin B in human plasma using Amphotericin B-¹³C₆ as the internal standard.

Experimental Workflow

LC-MS/MS Workflow for Amphotericin B Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) is_add Add Amphotericin B-13C6 IS plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute injection Inject into LC-MS/MS dilute->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quant Quantification of Amphotericin B calibration->quant

Caption: Overall workflow for the LC-MS/MS analysis of Amphotericin B.

Materials and Methods

Reagents and Chemicals
  • Amphotericin B (Reference Standard)

  • Amphotericin B-¹³C₆ (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (Blank)

Instrumentation
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3000, Waters Xevo TQ-S)[2]

  • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)

Stock and Working Solutions
  • Amphotericin B Stock Solution (1 mg/mL): Dissolve an appropriate amount of Amphotericin B in a 1:1 (v/v) mixture of methanol and dimethyl sulfoxide.

  • Amphotericin B-¹³C₆ Stock Solution (1 mg/mL): Prepare in the same manner as the Amphotericin B stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards and quality control (QC) samples.

Detailed Protocols

Protocol 1: Sample Preparation
  • Thaw Samples: Thaw human plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquoting: Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the Amphotericin B-¹³C₆ working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Dilution: Add 100 µL of ultrapure water with 0.1% formic acid to each vial.

  • Capping and Injection: Cap the vials and place them in the autosampler for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amphotericin B 924.5743.425
Amphotericin B-¹³C₆ 930.5749.425

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Quantitative Data

ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Compensated by the internal standard
Recovery > 85%

Signaling Pathway and Logical Relationships

Method_Development_Logic cluster_analyte Analyte & Internal Standard cluster_optimization Method Optimization cluster_validation Method Validation cluster_application Application AmB Amphotericin B MS MS/MS Detection (MRM Transitions) AmB->MS AmB_IS This compound (IS) AmB_IS->MS SP Sample Preparation (Protein Precipitation) LC LC Separation (Gradient, Column) SP->LC LC->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision Sensitivity LLOQ MS->Sensitivity Selectivity Selectivity MS->Selectivity TDM Therapeutic Drug Monitoring Linearity->TDM PK Pharmacokinetic Studies Linearity->PK Accuracy->TDM Accuracy->PK Precision->TDM Precision->PK Sensitivity->TDM Sensitivity->PK Selectivity->TDM Selectivity->PK Stability Stability Stability->TDM Stability->PK

Caption: Logical flow of method development and validation.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of Amphotericin B in human plasma. The use of a stable isotope-labeled internal standard, Amphotericin B-¹³C₆, combined with a simple and efficient sample preparation protocol, provides a reliable and high-throughput analytical solution for clinical and research applications. The method meets the stringent requirements for accuracy, precision, and sensitivity necessary for therapeutic drug monitoring and pharmacokinetic studies of Amphotericin B.

References

Application Note: Utilizing Amphotericin B-13C6 for Advanced Pharmacokinetic and Pharmacodynamic Modeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphotericin B (AmB) is a potent, broad-spectrum polyene antifungal agent that remains a cornerstone for treating severe, life-threatening systemic fungal infections.[1][2] Despite its efficacy, the clinical use of AmB is often limited by significant toxicities, particularly nephrotoxicity, and a complex pharmacokinetic (PK) profile characterized by poor solubility and extensive tissue distribution.[1][3] Accurate characterization of the relationship between drug exposure (pharmacokinetics) and its therapeutic and toxic effects (pharmacodynamics, PD) is crucial for optimizing dosing regimens to maximize efficacy while minimizing adverse events.

The development of stable isotope-labeled (SIL) compounds, such as Amphotericin B-13C6, represents a significant advancement in bioanalysis.[4] By incorporating six Carbon-13 atoms, this analogue is chemically identical to the parent drug but has a distinct molecular weight (+6 Da).[5] This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for quantitative bioanalysis.[1] The use of a SIL internal standard corrects for variability during sample preparation and instrumental analysis, leading to unparalleled accuracy and precision in quantifying AmB concentrations in complex biological matrices.[6] This application note provides detailed protocols for leveraging this compound in PK/PD studies and illustrates how the resulting high-fidelity data strengthens mathematical modeling efforts.

Pharmacokinetic & Pharmacodynamic Applications

The primary application of this compound is as an internal standard (IS) for the precise quantification of AmB in biological samples (e.g., plasma, urine, tissue homogenates).[1][4]

1. Enhancing Pharmacokinetic Studies: Accurate drug concentration measurements are the foundation of any PK model. By ensuring the reliability of concentration-time data, this compound enables:

  • Precise determination of key PK parameters: Including Area Under the Curve (AUC), maximum concentration (Cmax), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Bioequivalence studies: Reliably comparing different formulations of AmB, such as liposomal or lipid complex preparations versus the conventional deoxycholate form.[7][8]

  • Tissue Distribution Studies: Accurately quantifying drug levels in target tissues (e.g., kidney, lung, skin) to understand drug disposition and accumulation at the site of infection or toxicity.[9][10]

2. Strengthening Pharmacodynamic Modeling: A well-defined PK profile is a prerequisite for robust PK/PD modeling. High-quality exposure data allows researchers to:

  • Establish Exposure-Response Relationships: Correlate PK parameters (like AUC/MIC ratio) with PD endpoints, such as the rate and extent of fungal killing (efficacy) or biomarkers of kidney injury (toxicity).[11][12]

  • Simulate Dosing Regimens: Use validated PK/PD models to simulate various dosing strategies in silico to identify optimal regimens for specific pathogens or patient populations.[11][13]

  • Inform Susceptibility Breakpoints: Contribute to defining clinically relevant minimum inhibitory concentration (MIC) breakpoints by linking drug exposure to treatment outcomes for various fungal species.[11]

Data Presentation

Quantitative data generated from the following protocols should be summarized for clarity and comparison.

Table 1: Example LC-MS/MS Parameters for Quantification of Amphotericin B using this compound

Parameter Analyte: Amphotericin B Internal Standard: this compound
Precursor Ion (m/z) 924.5 930.5
Product Ion (m/z) 743.4 749.4
Dwell Time (ms) 150 150
Collision Energy (eV) 20 20
Cone Voltage (V) 30 30

Note: Ion transitions and voltages are instrument-dependent and require optimization.

Table 2: Representative Pharmacokinetic Parameters of Amphotericin B (Liposomal Formulation) in Humans Following a Single Intravenous Dose

Parameter Mean Value Standard Deviation (SD)
Cmax (µg/mL) 70.5 25.8
AUC0-inf (µg·h/mL) 950 350
t1/2 (hours) 152 45
Clearance (L/h) 1.5 0.6
Vd (L) 250 85

Note: This table presents example data derived from clinical literature for illustrative purposes. Actual values will vary based on formulation, dose, and patient population.[2][14]

Experimental Protocols

Protocol 1: Quantitative Bioanalysis of Amphotericin B in Human Plasma by LC-MS/MS

This protocol describes the quantification of total AmB in plasma using protein precipitation and this compound as an internal standard.

1. Materials and Reagents:

  • Amphotericin B reference standard

  • This compound (Internal Standard, IS)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid

  • Human plasma (with K2EDTA anticoagulant)

  • 1.5 mL polypropylene microcentrifuge tubes

2. Preparation of Solutions:

  • Primary Stock Solutions (1 mg/mL): Separately dissolve Amphotericin B and this compound in methanol.

  • Working Standard Solutions: Serially dilute the AmB primary stock in 50:50 methanol:water to prepare calibration standards ranging from 10 ng/mL to 50,000 ng/mL.

  • Internal Standard Spiking Solution (500 ng/mL): Dilute the this compound primary stock in methanol.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into labeled microcentrifuge tubes.

  • Add 150 µL of the Internal Standard Spiking Solution to each tube.

  • Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5-10 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 2.0 min: Ramp to 95% B

    • 2.0 - 2.5 min: Hold at 95% B

    • 2.5 - 2.6 min: Return to 30% B

    • 2.6 - 3.5 min: Equilibrate at 30% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Use transitions from Table 1.

5. Data Analysis:

  • Integrate the peak areas for both the AmB and AmB-13C6 MRM transitions.

  • Calculate the peak area ratio (AmB / AmB-13C6).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of AmB in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vivo Pharmacokinetic Study Design (Rat Model)

This protocol provides a general framework for a preclinical PK study.

1. Study Animals:

  • Male Sprague-Dawley rats (n=3-5 per time point or using sparse sampling design).

  • Weight: 250-300 g.

  • Acclimatize animals for at least 7 days prior to the study.

2. Dosing Formulation:

  • Prepare the desired Amphotericin B formulation (e.g., liposomal AmB) for intravenous injection according to the manufacturer's instructions or study-specific requirements.

  • The final concentration should allow for a dose of 1-5 mg/kg in a low injection volume (e.g., < 5 mL/kg).

3. Drug Administration and Sample Collection:

  • Administer the AmB formulation as a single bolus injection via the tail vein.

  • Collect blood samples (~150 µL) from a cannulated vessel (e.g., jugular vein) or by sparse sampling at predetermined time points.

  • Suggested Sampling Times: Predose (0), 0.083 (5 min), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Collect blood into tubes containing K2EDTA anticoagulant.

  • Immediately place samples on ice.

4. Plasma Processing and Storage:

  • Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer it to a new, labeled polypropylene tube.

  • Store plasma samples at -80°C until bioanalysis as described in Protocol 1.

Visualizations

G cluster_collection Sample Collection & Processing cluster_prep Bioanalytical Sample Preparation cluster_analysis Instrumental Analysis & Data Processing A 1. In Vivo Study: Blood Sample Collection B 2. Centrifugation (2000 x g, 10 min, 4°C) A->B C 3. Plasma Separation & Storage (-80°C) B->C D 4. Thaw Plasma Sample C->D E 5. Add this compound (Internal Standard) D->E F 6. Protein Precipitation (Methanol) E->F G 7. Centrifugation (14,000 x g, 10 min, 4°C) F->G H 8. Transfer Supernatant to Autosampler Vial G->H I 9. LC-MS/MS Analysis (MRM Mode) H->I J 10. Peak Area Integration I->J K 11. Calculate Area Ratio (Analyte / IS) J->K L 12. Generate Calibration Curve & Quantify Concentration K->L G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_pkpd PK/PD Modeling & Simulation PK_Data Accurate Concentration-Time Data (Enabled by this compound) PK_Model PK Compartmental Model PK_Data->PK_Model PK_Params Calculate PK Parameters (AUC, Cmax, CL, Vd) PK_Model->PK_Params PKPD_Model Exposure-Response Model (e.g., AUC/MIC vs. Fungal Killing) PK_Params->PKPD_Model Efficacy Efficacy Endpoints (e.g., Fungal Clearance, MIC) Efficacy->PKPD_Model Toxicity Toxicity Endpoints (e.g., Serum Creatinine) Toxicity->PKPD_Model Simulation Dose-Response Simulation PKPD_Model->Simulation Optimization Optimal Dosing Regimen Simulation->Optimization

References

Application Notes and Protocols: Utilizing Amphotericin B-¹³C₆ for Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B is a potent, broad-spectrum polyene antifungal agent utilized for severe systemic fungal infections. Despite its efficacy, its use is often limited by significant toxicity, particularly nephrotoxicity. A thorough understanding of its pharmacokinetic (PK) and metabolic profile is therefore critical for optimizing therapeutic outcomes and minimizing adverse effects. Stable isotope-labeled (SIL) compounds are invaluable tools in drug development for elucidating absorption, distribution, metabolism, and excretion (ADME) properties. Amphotericin B-¹³C₆ is a stable isotope-labeled version of Amphotericin B, which serves as an ideal internal standard for highly accurate and precise quantification in bioanalytical studies.[1] This document provides detailed application notes and protocols for the use of Amphotericin B-¹³C₆ in studying the drug's metabolism and pharmacokinetics.

While extensive research has been conducted, current evidence suggests that Amphotericin B is not significantly metabolized in the liver or other tissues.[2][3] Studies have shown that a large portion of the administered drug is excreted unchanged.[2] Therefore, the primary application of Amphotericin B-¹³C₆ in this context is not to identify a complex network of metabolites, but rather to:

  • Serve as a superior internal standard for robust and accurate quantification of the parent drug in various biological matrices.

  • Precisely characterize the pharmacokinetic profile of Amphotericin B.

  • definitively investigate and confirm the extent of its biotransformation, or lack thereof, through highly sensitive mass spectrometry techniques.

Key Applications

  • Definitive Pharmacokinetic Analysis: Employment of Amphotericin B-¹³C₆ as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods allows for the mitigation of matrix effects and variations in sample processing, leading to highly reliable pharmacokinetic data.

  • Metabolite Identification and Profiling: By administering a mixture of Amphotericin B and a tracer amount of Amphotericin B-¹³C₆, researchers can confidently distinguish between true metabolites and potential artifacts or endogenous interferences in LC-MS analyses. The predictable mass shift of +6 Da in any potential metabolite derived from the labeled parent provides an unequivocal signature for identification.

  • Mass Balance Studies: The use of ¹³C-labeled Amphotericin B can aid in excretion and mass balance studies to trace the fate of the parent drug and unequivocally identify any potential biotransformation products in excreta.

Experimental Protocols

Protocol 1: Quantification of Amphotericin B in Human Plasma using LC-MS/MS with Amphotericin B-¹³C₆ as an Internal Standard

This protocol describes a method for the accurate quantification of Amphotericin B in human plasma, a critical component of pharmacokinetic assessments.

1. Materials and Reagents:

  • Amphotericin B reference standard

  • Amphotericin B-¹³C₆ (Internal Standard - IS)

  • Human plasma (K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Amphotericin B and Amphotericin B-¹³C₆ in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions of Amphotericin B by serial dilution of the stock solution with methanol to create calibration standards.

  • Spike blank human plasma with the Amphotericin B working solutions to create calibration standards at concentrations ranging from 10 to 5000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Prepare a working solution of Amphotericin B-¹³C₆ (IS) at a concentration of 100 ng/mL in methanol.

3. Sample Preparation (Protein Precipitation & SPE):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of the Amphotericin B-¹³C₆ internal standard working solution (100 ng/mL in methanol). This step serves to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Transitions:

    • Amphotericin B: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 924.5 → 743.5).

    • Amphotericin B-¹³C₆: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 930.5 → 749.5).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Amphotericin B to Amphotericin B-¹³C₆ against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Amphotericin B in the QC and unknown samples from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol is designed to investigate the extent of Amphotericin B metabolism in a key metabolizing system.

1. Materials and Reagents:

  • Amphotericin B

  • Amphotericin B-¹³C₆

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Methanol

2. Incubation Procedure:

  • Prepare a stock solution of Amphotericin B in methanol.

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the HLM suspension (final protein concentration of 0.5 mg/mL) and phosphate buffer.

  • Add Amphotericin B to initiate the reaction (final concentration of 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing Amphotericin B-¹³C₆ as the internal standard.

  • Vortex and centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of Amphotericin B.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of Amphotericin B remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • A long half-life and minimal depletion of the parent compound would be indicative of low metabolic turnover.

Data Presentation

Quantitative data from these studies should be presented in clear, concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Amphotericin B in Human Plasma

ParameterUnitValue (Mean ± SD)
Cₘₐₓng/mL[Insert Data]
Tₘₐₓh[Insert Data]
AUC₀₋ₜng·h/mL[Insert Data]
AUC₀₋ᵢₙfng·h/mL[Insert Data]
t₁/₂h[Insert Data]
CLL/h[Insert Data]
VdL[Insert Data]

Table 2: In Vitro Metabolic Stability of Amphotericin B in Human Liver Microsomes

Time (min)% Parent Remaining (Mean ± SD)
0100
5[Insert Data]
15[Insert Data]
30[Insert Data]
60[Insert Data]
In Vitro t₁/₂ (min) [Insert Data]
Intrinsic Clearance (µL/min/mg protein) [Insert Data]

Visualizations

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma Sample (Standard, QC, Unknown) is_addition Addition of Amphotericin B-¹³C₆ (Internal Standard) & Protein Precipitation plasma->is_addition centrifugation Centrifugation is_addition->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing & Quantification lcms->data_proc pk_params Pharmacokinetic Parameters data_proc->pk_params mechanism_disposition cluster_action Mechanism of Action cluster_disposition Disposition cluster_metabolism Metabolism amb Amphotericin B ergosterol Ergosterol (Fungal Cell Membrane) amb->ergosterol pore Pore Formation ergosterol->pore leakage Ion Leakage (K⁺, Na⁺) pore->leakage death Fungal Cell Death leakage->death admin Intravenous Administration distribution Distribution to Tissues (Liver, Spleen, Kidney, Lung) admin->distribution elimination Slow Elimination distribution->elimination no_metabolism Minimal to No Hepatic Metabolism distribution->no_metabolism excretion Renal and Fecal Excretion (Largely Unchanged) elimination->excretion

References

Application Notes and Protocols for Cell Culture Experiments with Amphotericin B-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Amphotericin B-¹³C₆, a stable isotope-labeled version of the widely used antifungal agent, Amphotericin B. The inclusion of six ¹³C atoms allows for precise quantification and tracing in a variety of cell-based assays using mass spectrometry. This enables detailed studies of the drug's uptake, mechanism of action, and effects on cellular signaling pathways.

Introduction to Amphotericin B

Amphotericin B is a polyene macrolide antibiotic known for its broad spectrum of activity against many species of fungi.[1][2] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes.[3][4] This binding leads to the formation of pores that disrupt membrane integrity, causing leakage of intracellular contents and ultimately leading to fungal cell death.[4][5] While highly effective, Amphotericin B can also interact with cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity.[3][5] Liposomal formulations of Amphotericin B have been developed to reduce this toxicity.[6]

Amphotericin B has also been shown to modulate the immune system by interacting with Toll-like receptors (TLRs), specifically TLR2, which can trigger a pro-inflammatory response.

Quantitative Data Summary

The following tables summarize the cytotoxic and antifungal activities of different Amphotericin B formulations. This data is essential for determining appropriate experimental concentrations.

Table 1: Cytotoxicity of Amphotericin B Formulations in Mammalian Cell Lines

Cell LineAmphotericin B FormulationCytotoxicity Metric (CC₅₀/IC₅₀)Concentration (µg/mL)Reference
Uninfected MacrophagesAmphotericin BCC₅₀4.31 ± 2.66[5]
Uninfected MacrophagesAmphotericin B-DeoxycholateCC₅₀10.79 ± 1.54[5]
Uninfected MacrophagesAmphotericin B-Nanostructured Lipid CarriersCC₅₀12.34 ± 2.67[5]
Human Monocytic (THP1)Fungizone™ (Amphotericin B deoxycholate)Cytotoxic0.5[3]
Human Monocytic (THP1)Ambisome™ (Liposomal Amphotericin B)Cytotoxic0.5[3]
Human Kidney (293T)Fungizone™, Ambisome™, iCo-009, iCo-010Not CytotoxicNot specified[3]
Mouse Fibroblasts (BALB/3T3 A31)Liposomal Amphotericin BNo survival (7 days)≥ 100[7]
Mouse Osteoblasts (MC3T3)Liposomal Amphotericin BNo survival (7 days)≥ 100[7]
A549 (Human Lung Carcinoma)Amphotericin BIC₅₀4.5 to 7 µM[8]
Human PBMCsAmphotericin BCC₅₀29.91 µM[6]

Table 2: Antifungal Activity of Amphotericin B Formulations

Fungal SpeciesAmphotericin B FormulationActivity Metric (EC₅₀/MIC)Concentration (µg/mL)Reference
Candida albicansiCo-010EC₅₀0.0268 ± 0.0029[3]
Candida albicansiCo-009EC₅₀0.0746 ± 0.0089[3]
Candida albicansFungizone™EC₅₀0.0871 ± 0.022[3]
Candida albicansAmbisome™EC₅₀0.109 ± 0.031[3]
Leishmania braziliensis (amastigote)Amphotericin BIC₅₀0.0053 ± 0.00055[5]
Leishmania braziliensis (amastigote)Amphotericin B-Nanostructured Lipid CarriersIC₅₀0.0117 ± 0.00173[5]
Leishmania infantum (promastigote)Amphotericin BIC₅₀0.87 µM
Leishmania infantum (amastigote)Amphotericin BIC₅₀0.89 µM[6]
Clinical Yeast Isolates (604 strains)Liposomal Amphotericin BMean MIC0.42
Clinical Yeast Isolates (604 strains)Amphotericin B deoxycholateMean MIC0.48[9]

Experimental Protocols

Protocol 1: Quantification of Intracellular Amphotericin B-¹³C₆ Uptake by LC-MS/MS

This protocol details a method to quantify the amount of Amphotericin B-¹³C₆ taken up by cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293, A549, or a cell line relevant to the research)

  • Complete cell culture medium

  • Amphotericin B-¹³C₆ (structure available from suppliers like MedchemExpress[10])

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1% Rapigest SF in 50 mM Ammonium Bicarbonate[3])

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal standard (e.g., unlabeled Amphotericin B or another suitable molecule)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment:

    • Prepare a stock solution of Amphotericin B-¹³C₆ in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing Amphotericin B-¹³C₆.

    • Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting and Lysis:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

    • After the final wash, add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Lyse the cells completely by sonication on ice (e.g., 3 cycles of 15 seconds on, 5 seconds off at 20% power[3]).

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant (containing the intracellular drug) to a new tube.

    • Add the internal standard.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.

    • Vortex and centrifuge at high speed for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. The exact mass transitions for Amphotericin B-¹³C₆ will need to be determined based on the unlabeled compound. For unlabeled Amphotericin B (C₄₇H₇₃NO₁₇, molecular weight ~924.08 g/mol ), a common transition is m/z 924.6 → 743.3.[11] For Amphotericin B-¹³C₆, the precursor ion will be m/z 930.6. The fragment ion will likely remain the same or shift depending on the location of the ¹³C labels.

    • Quantify the amount of Amphotericin B-¹³C₆ by comparing its peak area to that of the internal standard and a standard curve.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate cell_treatment Treat with Amphotericin B-13C6 cell_seeding->cell_treatment cell_harvesting Harvest and Wash Cells cell_treatment->cell_harvesting cell_lysis Lyse Cells and Collect Supernatant cell_harvesting->cell_lysis protein_precipitation Protein Precipitation cell_lysis->protein_precipitation sample_reconstitution Dry and Reconstitute Sample protein_precipitation->sample_reconstitution lcms_analysis LC-MS/MS Analysis sample_reconstitution->lcms_analysis data_quantification Data Quantification lcms_analysis->data_quantification

Experimental workflow for quantifying intracellular Amphotericin B-¹³C₆.

Protocol 2: NF-κB Activation Assay in HEK293-TLR2 Reporter Cells

This protocol describes how to measure the activation of the NF-κB signaling pathway in response to Amphotericin B using a reporter cell line.

Materials:

  • HEK293-TLR2 reporter cell line (e.g., HEK-Blue™ hTLR2 from InvivoGen[12])

  • Complete growth medium for the reporter cell line

  • Amphotericin B (unlabeled or ¹³C₆-labeled)

  • Positive control (e.g., Pam3CSK4, a TLR2 ligand)

  • Reporter detection reagent (e.g., QUANTI-Blue™ or HEK-Blue™ Detection[12])

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed the HEK293-TLR2 reporter cells into a 96-well plate at the density recommended by the manufacturer.

  • Cell Treatment:

    • Prepare serial dilutions of Amphotericin B and the positive control in complete growth medium.

    • Remove the medium from the cells and add the different concentrations of the compounds to the wells. Include a negative control (medium only).

    • Incubate the plate for the recommended time (e.g., 16-24 hours) at 37°C in a 5% CO₂ incubator.

  • Detection of NF-κB Activation:

    • Follow the manufacturer's instructions for the reporter detection reagent. This typically involves adding the reagent to the wells and incubating for a specific period.

    • Measure the absorbance or luminescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • The level of reporter gene expression is proportional to the activation of NF-κB.

    • Plot the results as a dose-response curve to determine the EC₅₀ of Amphotericin B for NF-κB activation.

Signaling Pathway Diagram

Amphotericin B is known to activate the innate immune response through the Toll-like receptor 2 (TLR2) signaling pathway. This can lead to the production of pro-inflammatory cytokines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AmB Amphotericin B TLR2 TLR2 AmB->TLR2 Binds TLR1 TLR1 TLR2->TLR1 Heterodimerizes with MyD88 MyD88 TLR1->MyD88 Recruits CD14 CD14 CD14->TLR2 Co-receptor IRAKs IRAKs MyD88->IRAKs Signal Cascade TRAF6 TRAF6 IRAKs->TRAF6 Signal Cascade IKK_complex IKK Complex TRAF6->IKK_complex Signal Cascade IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Induces Transcription

Amphotericin B-induced TLR2 signaling pathway leading to NF-κB activation.

References

Application Notes and Protocols for In Vivo Imaging with Labeled Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo imaging techniques utilizing labeled Amphotericin B (AmB), a polyene antifungal agent. AmB's specific binding to ergosterol, a key component of fungal cell membranes, makes it an attractive molecule for targeted imaging of fungal infections.[1][2][3] This document details protocols for radiolabeling and fluorescently labeling AmB, along with methodologies for in vivo imaging in animal models.

Introduction to Labeled Amphotericin B for In Vivo Imaging

The early and accurate diagnosis of invasive fungal infections is critical for patient survival.[4][5] Traditional diagnostic methods can be slow and invasive. Molecular imaging with labeled AmB offers a non-invasive approach to specifically visualize fungal burdens in vivo. By attaching imaging moieties such as radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or fluorophores for optical imaging, researchers can track the biodistribution of AmB and its accumulation at infection sites.[1][4][6]

Radiolabeled AmB, such as with Gallium-68 (⁶⁸Ga) for PET or Technetium-99m (⁹⁹mTc) for SPECT, has shown promise in preclinical studies for the sensitive and specific detection of mold infections.[4][5][7] Fluorescently labeled AmB, for instance with Cyanine 5 (Cy5), enables high-resolution optical imaging in animal models, allowing for detailed investigation of fungal-pathogen interactions.[1][6]

Mechanism of Action and Imaging Target

Amphotericin B's utility as an imaging agent stems from its well-characterized mechanism of action. It binds with high affinity to ergosterol in fungal cell membranes, forming pores that lead to ion leakage and fungal cell death.[1][3] This specific interaction allows labeled AmB to accumulate at the site of fungal infections, providing a strong signal for imaging modalities.

Mechanism of Amphotericin B Action AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to Workflow for 68Ga-AmB Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Purification and QC Elution Elute 68Ga from Generator Mixing Mix 68Ga with AmB and Sodium Acetate Elution->Mixing Incubation Incubate at 90°C for 10 min Mixing->Incubation Neutralization Neutralize with PBS Incubation->Neutralization Filtration Sterile Filtration Neutralization->Filtration QC Quality Control (TLC) Filtration->QC Workflow for AmB-Cy5 Conjugation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification and Analysis Dissolve_AmB Dissolve AmB in DMF Add_Fluorophore Add Activated Cy5-PEG-NHS Ester Dissolve_AmB->Add_Fluorophore Add_Base Add Triethylamine Add_Fluorophore->Add_Base Stir Stir at RT for 24h in Dark Add_Base->Stir Purification Purify by HPLC Stir->Purification Analysis Analyze by MS and HPLC Purification->Analysis In Vivo Imaging Experimental Workflow Infection_Model Establish Fungal Infection Model Anesthesia Anesthetize Animal Infection_Model->Anesthesia Probe_Injection Inject Labeled AmB Anesthesia->Probe_Injection Uptake Allow for Probe Uptake Probe_Injection->Uptake Imaging Perform In Vivo Imaging (PET/CT or Optical) Uptake->Imaging Analysis Image and Data Analysis Imaging->Analysis Biodistribution Ex Vivo Biodistribution (Optional) Imaging->Biodistribution

References

Application of Amphotericin B-13C6 in Liposomal Formulation Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amphotericin B-13C6 in the research and development of liposomal Amphotericin B formulations. The primary application of the ¹³C-labeled isotope is as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, ensuring accurate and precise quantification of Amphotericin B in various experimental settings crucial for formulation characterization.

Application Notes

Amphotericin B (AmB) is a potent antifungal agent whose clinical use is hampered by significant toxicity, particularly nephrotoxicity. Liposomal formulations have been developed to mitigate these toxic effects by encapsulating the drug, thereby altering its pharmacokinetic profile and reducing its interaction with mammalian cell membranes. The development and characterization of these liposomal formulations require robust analytical methods to determine critical quality attributes such as drug loading, encapsulation efficiency, stability, and in vitro release kinetics.

This compound, a stable isotope-labeled version of the drug, is an indispensable tool in this context. Its utility lies in its near-identical chemical and physical properties to the unlabeled drug, while its mass difference allows it to be distinguished by a mass spectrometer. This makes it an ideal internal standard for LC-MS/MS-based quantification. By adding a known amount of this compound to a sample, any variability in sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and reproducible measurements of the unlabeled Amphotericin B.

Key applications of this compound in liposomal formulation research include:

  • Determination of Encapsulation Efficiency and Drug Loading: Accurate quantification of the total and unencapsulated drug is essential to calculate the encapsulation efficiency. This compound enables precise measurement of the drug in both fractions.

  • In Vitro Drug Release and Stability Studies: These studies assess the rate and extent of drug leakage from the liposomes under various conditions (e.g., in plasma, different pH, or temperature). This compound is used as an internal standard to quantify the amount of released drug over time.

  • Pharmacokinetic Studies: In preclinical and clinical studies, this compound is used as an internal standard to accurately measure the concentration of the administered liposomal Amphotericin B in biological matrices like plasma, serum, and tissues. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the formulation.

Experimental Protocols

The following are detailed protocols for key experiments in liposomal Amphotericin B formulation research, highlighting the use of this compound.

Protocol 1: Determination of Encapsulation Efficiency

This protocol describes the determination of the encapsulation efficiency (EE%) of Amphotericin B in a liposomal formulation using an LC-MS/MS method with this compound as the internal standard.

1. Materials and Reagents:

  • Liposomal Amphotericin B formulation

  • Amphotericin B reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Phosphate-buffered saline (PBS), pH 7.4

2. Preparation of Standard and QC Samples:

  • Prepare stock solutions of Amphotericin B and this compound in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Amphotericin B into a mixture of methanol and water (to mimic the disrupted liposome matrix).

  • Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

3. Sample Preparation:

  • Total Drug Quantification:

    • Take a known volume of the liposomal formulation.

    • Disrupt the liposomes by adding a sufficient volume of methanol (e.g., 1:9 ratio of formulation to methanol) and vortexing vigorously. This will release the encapsulated drug.

    • Add the internal standard solution.

    • Centrifuge to precipitate the lipid components.

    • Collect the supernatant for LC-MS/MS analysis.

  • Free (Unencapsulated) Drug Quantification:

    • Use a separation technique to isolate the free drug from the liposomes. Solid Phase Extraction (SPE) is a common method.

    • Condition the SPE cartridge with methanol followed by water.

    • Load a known volume of the liposomal formulation onto the cartridge. The free drug will be retained, while the liposomes are washed out.

    • Wash the cartridge with water to remove any remaining liposomes.

    • Elute the free drug with methanol.

    • Add the internal standard solution to the eluate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

    • Gradient elution program to separate Amphotericin B from other components.

    • Flow rate: 0.5 mL/min.

    • Injection volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both Amphotericin B and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Amphotericin B to this compound against the concentration of the calibration standards.

  • Determine the concentration of total drug and free drug in the samples from the calibration curve.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method for assessing the in vitro release of Amphotericin B from a liposomal formulation using a dialysis method, with quantification by LC-MS/MS and this compound as the internal standard.

1. Materials and Reagents:

  • Liposomal Amphotericin B formulation

  • This compound

  • Dialysis tubing (with an appropriate molecular weight cut-off to retain the liposomes)

  • Release medium: PBS (pH 7.4) containing 4% bovine serum albumin (to mimic physiological conditions)

  • Other reagents and equipment as listed in Protocol 1.

2. Experimental Setup:

  • Place a known volume of the liposomal formulation into a dialysis bag.

  • Immerse the dialysis bag in a known volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

3. Sample Preparation and Analysis:

  • To each collected aliquot of the release medium, add the this compound internal standard solution.

  • If necessary, perform protein precipitation by adding acetonitrile or methanol, followed by centrifugation.

  • Analyze the supernatant using the LC-MS/MS method described in Protocol 1.

4. Data Analysis:

  • Quantify the concentration of Amphotericin B in the release medium at each time point using the calibration curve.

  • Calculate the cumulative percentage of drug released over time.

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Data Presentation

The quantitative data from these studies can be summarized in the following tables for clear comparison and analysis.

Table 1: Encapsulation Efficiency of Liposomal Amphotericin B Formulations

Formulation IDTotal Drug (µg/mL)Free Drug (µg/mL)Encapsulation Efficiency (%)
L-AmB-0011050.252.595.0
L-AmB-002987.678.992.0
L-AmB-0031105.844.296.0

Table 2: In Vitro Release of Amphotericin B from Liposomal Formulations in PBS (pH 7.4) with 4% BSA at 37°C

Time (hours)Cumulative Release (%) - L-AmB-001Cumulative Release (%) - L-AmB-002Cumulative Release (%) - L-AmB-003
12.13.51.8
45.68.24.9
89.815.18.7
1213.521.312.4
2420.130.518.9

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows.

Encapsulation_Efficiency_Workflow cluster_total Total Drug Quantification cluster_free Free Drug Quantification Lipo_Formulation1 Liposomal AmB Formulation Disruption Disrupt Liposomes (e.g., with Methanol) Lipo_Formulation1->Disruption Add_IS1 Add AmB-13C6 Internal Standard Disruption->Add_IS1 Centrifuge1 Centrifuge Add_IS1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 LCMS LC-MS/MS Analysis Supernatant1->LCMS Lipo_Formulation2 Liposomal AmB Formulation SPE Solid Phase Extraction (SPE) Lipo_Formulation2->SPE Elution Elute Free AmB SPE->Elution Add_IS2 Add AmB-13C6 Internal Standard Elution->Add_IS2 Add_IS2->LCMS Calculation Calculate EE% LCMS->Calculation

Workflow for Determining Encapsulation Efficiency.

In_Vitro_Release_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis Lipo_Formulation Liposomal AmB in Dialysis Bag Release_Medium Immerse in Release Medium (37°C with stirring) Lipo_Formulation->Release_Medium Sampling Collect Aliquots at Time Points Release_Medium->Sampling Add_IS Add AmB-13C6 Internal Standard Sampling->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS Data_Analysis Plot Cumulative Release vs. Time LCMS->Data_Analysis

Workflow for In Vitro Drug Release Study.

Standard Operating Procedure for Handling Amphotericin B-13C6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B is a polyene macrolide antibiotic renowned for its broad-spectrum antifungal activity.[1] Its isotopically labeled form, Amphotericin B-13C6, serves as a crucial tool in research and drug development, particularly in studies involving pharmacokinetics, metabolism, and mechanism of action, by allowing for precise tracking and quantification.[2][3] This document provides detailed application notes and protocols for the safe and effective handling of this compound.

Product Information

PropertyValueReference
Chemical Name This compound[2]
Molecular Formula C₄₁¹³C₆H₇₃NO₁₇[2]
Appearance Bright yellow powder[4]
Solubility Insoluble in water. Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5]
Storage Store at 2-8°C, protected from light and moisture.[5]

Safety and Handling

3.1. Hazard Identification

3.2. Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[9]

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a risk of aerosolization.[10]

  • Lab Coat: A standard laboratory coat should be worn.

3.3. Handling Procedures

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid creating dust.[9]

  • Weigh the compound in a contained environment to minimize dispersion.

  • Prepare solutions in a fume hood.

  • Wash hands thoroughly after handling.[9]

3.4. Spill and Waste Disposal

  • Spills: In case of a spill, wear appropriate PPE. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[9] For liquid spills, absorb with an inert material and place in a sealed container.

  • Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[5]

Experimental Protocols

4.1. Preparation of Stock Solutions

Amphotericin B is insoluble in water.[5] Stock solutions are typically prepared in organic solvents.

Protocol 4.1.1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Weigh the desired amount of this compound in a sterile, conical tube.

  • In a chemical fume hood, add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the compound is completely dissolved. The solution may appear as a hazy yellow suspension.

  • Store the stock solution in small aliquots at -20°C, protected from light.

4.2. In Vitro Antifungal Susceptibility Testing

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Protocol 4.2.1: Broth Microdilution Assay

  • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare a fungal inoculum of the desired strain at a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control.

Quantitative Data from Literature:

Fungal SpeciesMIC Range (µg/mL) of Amphotericin BReference
Candida albicans0.125 - 1.0[1]
Aspergillus fumigatus0.5 - 2.0[1]
Cryptococcus neoformans0.125 - 0.5[1]

4.3. Cellular Uptake and Cytotoxicity Assays

This compound can be used to quantify cellular uptake and assess cytotoxicity in various cell lines.

Protocol 4.3.1: Quantification of Cellular Uptake by LC-MS/MS

  • Seed mammalian or fungal cells in a multi-well plate and culture until they reach the desired confluency.

  • Treat the cells with a known concentration of this compound for a specific time period.

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

  • Lyse the cells using an appropriate lysis buffer.

  • Collect the cell lysate and analyze the concentration of this compound using a validated LC-MS/MS method. The 13C6 label allows for precise differentiation from any endogenous compounds.

Quantitative Data on Cellular Toxicity:

Cell LineAmphotericin B Concentration (µg/mL)EffectReference
Mouse Osteoblasts100Cell death[11][12]
Mouse Fibroblasts5 - 10Abnormal cell morphology and decreased proliferation[11][12]
Human Kidney Cells (Vero and MDCK-PTR9)430-35% cell death[13]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Amphotericin B involves its binding to ergosterol, a major component of the fungal cell membrane.[1] This interaction leads to the formation of pores or channels in the membrane, resulting in increased permeability, leakage of intracellular ions, and ultimately, cell death.[14]

Downstream Signaling Effects:

Recent studies using proteomics and transcriptomics have revealed that Amphotericin B treatment also induces significant changes in gene and protein expression in fungal cells. These changes are part of the cellular response to membrane and oxidative stress.

Experimental Workflow for Proteomic Analysis:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_results Results fungal_culture Fungal Culture amb_treatment This compound Treatment fungal_culture->amb_treatment protein_extraction Protein Extraction amb_treatment->protein_extraction digestion Protein Digestion protein_extraction->digestion lcmsms LC-MS/MS Analysis digestion->lcmsms data_analysis Data Analysis lcmsms->data_analysis protein_id Protein Identification data_analysis->protein_id quantification Differential Expression data_analysis->quantification

Caption: Workflow for proteomic analysis of fungal response to Amphotericin B.

Amphotericin B Signaling Pathway:

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cellular_response Cellular Response cluster_gene_expression Gene Expression Changes cluster_outcome Outcome AmB This compound Ergosterol Ergosterol AmB->Ergosterol Binds to Membrane Membrane Disruption (Pore Formation) Ergosterol->Membrane IonLeakage Ion Leakage (K+, Mg++) Membrane->IonLeakage OxidativeStress Oxidative Stress Membrane->OxidativeStress ErgosterolBiosynthesis Downregulation of Ergosterol Biosynthesis Genes Membrane->ErgosterolBiosynthesis CellWall Upregulation of Cell Wall Integrity Genes Membrane->CellWall CellDeath Fungal Cell Death IonLeakage->CellDeath StressResponse Upregulation of Stress Response Genes OxidativeStress->StressResponse OxidativeStress->CellDeath StressResponse->CellDeath Modulates

Caption: Amphotericin B mechanism of action and downstream signaling effects.

Studies have shown that in response to Amphotericin B, fungal cells upregulate genes involved in stress response and cell wall maintenance, while downregulating genes related to ergosterol biosynthesis.[15][16] Furthermore, in human monocytic cell lines, Amphotericin B has been shown to induce the expression of genes encoding for pro-inflammatory cytokines such as IL-1β and TNF-α, as well as chemokines like IL-8 and MCP-1.[17][18][19] This highlights the immunomodulatory effects of the drug.

Conclusion

This compound is a valuable tool for in-depth studies of this important antifungal agent. Adherence to proper safety and handling procedures is paramount to ensure the well-being of laboratory personnel. The provided protocols offer a foundation for utilizing this compound in various research applications, from basic susceptibility testing to more complex cellular and molecular analyses. The insights gained from such studies will continue to be instrumental in the development of new and improved antifungal therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Amphotericin B-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Amphotericin B-¹³C₆. Given that the ¹³C₆ isotopic labeling is unlikely to significantly alter the physicochemical properties of the molecule, the guidance provided is based on the well-documented characteristics of Amphotericin B.

Frequently Asked Questions (FAQs)

Q1: Why is Amphotericin B-¹³C₆ so difficult to dissolve in aqueous solutions?

Amphotericin B is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) polyol and amino sugar portion and a lipophilic (fat-loving) polyene hydrocarbon chain. This dual nature leads to very low water solubility at physiological pH (6.0-7.0) because the molecules tend to self-aggregate to minimize the contact of the hydrophobic regions with water.[1] This self-aggregation is a primary contributor to its poor solubility.[1]

Q2: What is the significance of Amphotericin B's aggregation state?

The aggregation state of Amphotericin B is a critical determinant of both its antifungal efficacy and its toxicity.[2][3][4] The molecule can exist in several forms:

  • Monomers: Generally considered less toxic and effective against fungal cells.[2][3]

  • Oligomers: This intermediate state is associated with the highest toxicity to mammalian cells.[3][5]

  • Poly-aggregates and Super-aggregates: These larger aggregates are typically less toxic.[3][6]

Controlling the aggregation state is therefore crucial for obtaining reliable and reproducible experimental results.

Q3: What are the common formulation strategies to improve the solubility of Amphotericin B?

To overcome its poor solubility and reduce toxicity, several formulations have been developed:

  • Amphotericin B deoxycholate (ABD): The original formulation uses the bile salt sodium deoxycholate to form a colloidal dispersion of Amphotericin B in water.[7]

  • Liposomal Amphotericin B (L-AmB), e.g., AmBisome®: In this formulation, Amphotericin B is encapsulated within small, unilamellar liposomes.[7][8] This delivery system enhances solubility and reduces nephrotoxicity.[7][8]

  • Amphotericin B Lipid Complex (ABLC): This formulation consists of Amphotericin B complexed with lipids, forming ribbon-like structures.[8][9]

  • Amphotericin B Colloidal Dispersion (ABCD): This formulation involves Amphotericin B complexed with a cholesteryl sulfate.[8][9]

Q4: Can I use saline to dissolve or dilute Amphotericin B-¹³C₆?

No, saline solutions should never be used to reconstitute or dilute Amphotericin B formulations, as electrolytes can cause the drug to precipitate out of solution.[10][11][12][13] Always use sterile water for injection for reconstitution and 5% dextrose solution for further dilution.[10][12][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon adding to aqueous buffer pH of the buffer is close to neutral (6.0-7.0) where Amphotericin B is least soluble.Adjust the pH of the aqueous solution to be either acidic (pH < 2) or alkaline (pH > 11) to increase solubility. Alternatively, use a pre-formulated lipid-based solution.
Use of saline or other electrolyte-containing solutions for dilution.[10]Use only 5% dextrose in water (D5W) for dilutions.[10][12][14] Ensure IV lines are flushed with D5W before and after administration.[14][15]
Low or inconsistent bioactivity in cell-based assays Formation of toxic oligomers or large, inactive aggregates.[3][5]Prepare fresh stock solutions in an appropriate solvent like DMSO. Control the final concentration in the assay to favor the monomeric state (typically below 1 µM). Consider using a commercially available, less toxic formulation like liposomal Amphotericin B.
Hazy or cloudy solution after reconstitution Incomplete dissolution or formation of a colloidal suspension.For formulations with deoxycholate, a slightly hazy, yellow solution is expected and normal. For other preparations, ensure vigorous shaking as per the protocol.[10][15][16] If precipitation is suspected, do not use the solution.
Difficulty dissolving lyophilized powder Inappropriate solvent selection.Use high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare concentrated stock solutions. Amphotericin B is soluble in DMSO at concentrations of 30-40 mg/mL.

Data Presentation

Table 1: Solubility of Amphotericin B in Various Solvents

Solvent Solubility Reference
Water (pH 6-7)Insoluble
Water (pH 2 or 11)Soluble
Dimethyl Sulfoxide (DMSO)30-40 mg/mL
Dimethylformamide (DMF)2-4 mg/mL
MethanolSlightly soluble
EthanolHigher solubility than other alcohols[17]
N,N-dimethylacetamide7.6 mg/mL (increases to 152.4 mg/mL with 6% sodium deoxycholate)[18]

Table 2: Overview of Common Amphotericin B Formulations

Formulation Type Trade Name Example Description Key Advantages
DeoxycholateFungizone®Colloidal dispersion with sodium deoxycholate.Original formulation, cost-effective.
LiposomalAmBisome®Encapsulated in unilamellar liposomes (approx. 60-70 nm).[7][8]Reduced nephrotoxicity and infusion-related reactions.[7][8][9]
Lipid ComplexAbelcet®Complexed with phospholipids into ribbon-like structures (1600-11000 nm).[8]Less nephrotoxic than the deoxycholate formulation.[9]
Colloidal DispersionAmphotec®Complexed with cholesteryl sulfate, forming disk-shaped particles (120-140 nm).[8]Improved toxicity profile compared to conventional Amphotericin B.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Materials: Lyophilized Amphotericin B-¹³C₆, high-purity anhydrous DMSO.

  • Procedure: a. Allow the lyophilized Amphotericin B-¹³C₆ vial to reach room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10-20 mg/mL. c. Vortex the vial vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be a clear, yellow liquid. A hazy solution may indicate incomplete dissolution. d. Aliquot the stock solution into small, single-use volumes in amber vials to protect from light. e. Store the aliquots at -20°C. The stock solution in DMSO is stable for several months when stored properly.

Protocol 2: Reconstitution of Liposomal Amphotericin B (AmBisome® as an example)

This protocol is for informational purposes and should be adapted based on the specific product's instructions.

  • Materials: Lyophilized liposomal Amphotericin B vial (e.g., 50 mg), 12 mL sterile water for injection (WFI), 5% dextrose solution (D5W), sterile syringes, and a 5-micron filter (often supplied with the product).[10][15]

  • Reconstitution: a. Aseptically add 12 mL of WFI to the 50 mg vial.[10][15][16] Do not use saline. [10] b. Immediately shake the vial vigorously for 30 seconds to ensure complete dispersion.[10][15][16] The resulting concentrate will be a translucent, yellow suspension with a concentration of 4 mg/mL.[11][15]

  • Dilution for Infusion/Experiment: a. Calculate the required volume of the 4 mg/mL concentrate. b. Withdraw the calculated volume into a sterile syringe. c. Attach the provided 5-micron filter to the syringe.[10][14] d. Inject the concentrate through the filter into the appropriate volume of D5W to achieve the desired final concentration (typically between 0.2 and 2.0 mg/mL).[14][19] e. Gently mix the final diluted solution. Do not mix with other drugs or electrolytes.[12][14]

Visualizations

AmphotericinB_Mechanism cluster_fungal_cell Fungal Cell Membrane Fungal Cell Membrane (with Ergosterol) Ergosterol Ergosterol Pore Transmembrane Pore Ergosterol->Pore Forms Pore Ions K+, Na+, H+ Ions Pore->Ions CellDeath Fungal Cell Death Ions->CellDeath Leakage leads to AmB Amphotericin B-¹³C₆ AmB->Ergosterol Binds to Ergosterol

Caption: Mechanism of action of Amphotericin B.

Solubilization_Workflow cluster_organic Organic Solvent Method cluster_aqueous Aqueous Formulation Method (Liposomal Example) start Lyophilized Amphotericin B-¹³C₆ add_dmso Add DMSO or DMF start->add_dmso add_wfi Reconstitute with Sterile Water (WFI) start->add_wfi vortex Vortex to Dissolve add_dmso->vortex stock_solution Concentrated Stock Solution vortex->stock_solution final_dilution Final Experimental Sample stock_solution->final_dilution Dilute into experimental medium shake Shake Vigorously add_wfi->shake concentrate 4 mg/mL Concentrate shake->concentrate filter_dilute Filter and Dilute with 5% Dextrose concentrate->filter_dilute final_solution Final Working Solution filter_dilute->final_solution final_solution->final_dilution Use directly

Caption: Workflow for solubilizing Amphotericin B-¹³C₆.

References

Optimizing extraction of Amphotericin B-13C6 from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Amphotericin B-13C6 extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in our experiments?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Amphotericin B. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. They are added to samples at a known concentration at the beginning of the extraction process. Because this compound is chemically identical to the unlabeled (native) Amphotericin B, it behaves similarly during extraction, sample handling, and ionization in the mass spectrometer. This allows it to accurately correct for any variability or loss of the native drug during the analytical process, leading to more precise and accurate quantification.

Q2: Which extraction method is best for my biological matrix?

A2: The optimal extraction method depends on the specific biological matrix, the desired downstream analysis, and the available resources.

  • Protein Precipitation (PP) is a simple, fast, and cost-effective method suitable for plasma and serum. It is often a good starting point for method development.

  • Solid-Phase Extraction (SPE) offers cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis. It is highly effective for complex matrices like plasma, urine, and tissue homogenates.

  • Liquid-Liquid Extraction (LLE) can also be used but is less common for Amphotericin B. It involves partitioning the analyte between two immiscible liquid phases.

Refer to the comparison tables and detailed protocols in this guide to select the most appropriate method for your specific needs.

Q3: How do I handle liposomal formulations of Amphotericin B during extraction?

A3: Liposomal formulations of Amphotericin B require special consideration to differentiate between the free and the encapsulated drug. A common strategy involves a two-step process:

  • Separation of free and liposomal drug: This can be achieved using techniques like solid-phase extraction (SPE), where the free drug is retained on the cartridge while the larger liposomes are eluted.

  • Extraction of the encapsulated drug: The eluted liposomes are then disrupted to release the encapsulated Amphotericin B, typically by using a protein precipitation method with a solvent mixture like acetonitrile containing dimethyl sulfoxide (DMSO).[1]

Q4: What are the key stability considerations for Amphotericin B during sample handling and extraction?

A4: Amphotericin B is sensitive to light and pH extremes.[2] To ensure its stability:

  • Protect samples from light at all stages of collection, storage, and extraction.

  • Avoid extreme pH conditions during the extraction process.

  • Store biological samples at -80°C for long-term stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete protein precipitation. 2. Inefficient elution from the SPE cartridge. 3. Strong binding of Amphotericin B to plasma proteins. 4. Degradation of the analyte during extraction.1. Ensure the correct ratio of precipitation solvent to sample is used (typically 3:1 v/v). Vortex thoroughly and centrifuge at a sufficient speed and duration. 2. Optimize the elution solvent composition and volume. Ensure the solvent has sufficient strength to disrupt the interaction between the analyte and the SPE sorbent. 3. For serum or plasma, pretreatment with a protein denaturant like guanidine hydrochloride before extraction can improve recovery by releasing protein-bound drug.[3][4][5] 4. Protect samples from light and maintain appropriate pH throughout the extraction process.[2][6]
High Variability in Results 1. Inconsistent sample processing. 2. Incomplete mixing of the internal standard with the sample. 3. Variable matrix effects between samples.1. Standardize all steps of the extraction protocol, including vortexing times, centrifugation speeds, and solvent volumes. 2. Ensure thorough vortexing after the addition of the this compound internal standard to the biological matrix. 3. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. If variability persists, consider a more rigorous cleanup method like SPE over protein precipitation.
High Matrix Effects in LC-MS/MS 1. Co-elution of endogenous matrix components (e.g., phospholipids) with the analyte. 2. Insufficient sample cleanup.1. Optimize the chromatographic conditions to separate the analyte from interfering matrix components. 2. Switch from protein precipitation to a more selective sample preparation technique like solid-phase extraction (SPE) to obtain cleaner extracts.
Peak Tailing or Broadening in Chromatography 1. Interaction of the analyte with active sites on the analytical column. 2. Poor solubility of the analyte in the mobile phase.1. Use a column with end-capping to minimize silanol interactions. 2. Adjust the mobile phase composition, such as the pH or organic solvent ratio, to improve the solubility of Amphotericin B.

Quantitative Data Summary

The following tables summarize typical performance data for different extraction methods of Amphotericin B from biological matrices. Note that the performance of this compound is expected to be very similar to the unlabeled compound.

Table 1: Comparison of Extraction Methods for Amphotericin B in Plasma/Serum

Parameter Protein Precipitation (Methanol) Protein Precipitation (Acetonitrile) Solid-Phase Extraction (SPE)
Recovery ~90%[7]Lower recovery compared to Methanol[7]~90% to 98%[3][8]
Linearity Range 50 - 1000 ng/mL10 - 90 µg/mL (UV detection)[7]0.01 - 2.00 µg/mL
Lower Limit of Detection (LOD) -2 µg/mL (HPLC-UV)[7]0.005 µg/mL[8]
Lower Limit of Quantification (LLOQ) 50 ng/mL-1 ng/mL (LC-MS/MS for ultrafiltrate)[9]
Matrix Effects Higher potential for matrix effectsHigher potential for matrix effectsLower matrix effects due to cleaner extracts
Throughput HighHighModerate
Cost LowLowHigh

Table 2: Extraction of Amphotericin B from Other Biological Matrices

Matrix Extraction Method Recovery LLOQ
Blood Homogenization with Methanol followed by SPE~70%[3]25 ng/mL[3]
Urine Solid-Phase Extraction (SPE)-0.05 µg/mL[9]
Tissue Homogenate Homogenization with Methanol followed by SPE~75%[3]50 ng/g[3]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PP) for Plasma/Serum

This protocol is adapted from a method using methanol for protein precipitation.[7]

  • Sample Preparation:

    • Thaw frozen plasma or serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking:

    • To 300 µL of plasma/serum, add the appropriate volume of this compound working solution.

    • Vortex for 30 seconds to ensure thorough mixing.

  • Protein Precipitation:

    • Add 900 µL of ice-cold methanol to the sample (3:1 ratio of solvent to sample).

    • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 12,000 rpm for 20 minutes at 4°C.[7]

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma

This protocol is a general representation of SPE methods for Amphotericin B.[8]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the this compound internal standard and vortex.

    • Dilute the sample with 1 mL of an appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Extraction from Tissue Homogenate

This protocol is based on a method for extracting Amphotericin B from lung tissue.[1]

  • Tissue Homogenization:

    • Accurately weigh the tissue sample.

    • Homogenize the tissue in a suitable buffer using a mechanical homogenizer.

  • Internal Standard Spiking:

    • Add the this compound internal standard to the tissue homogenate and vortex.

  • Extraction:

    • Add 2 mL of pure methanol for every 1 gram of homogenized tissue.[1]

    • Vortex for 3 minutes.[1]

    • Centrifuge at 2000 g for 15 minutes.[1]

  • Cleanup (SPE):

    • Collect the supernatant and proceed with a solid-phase extraction cleanup as described in Protocol 2 to remove remaining interferences.

  • Analysis:

    • Analyze the final extract by LC-MS/MS.

Visualizations

Extraction_Workflow_Selection start Start: Biological Matrix matrix_type Select Matrix Type start->matrix_type plasma_serum Plasma / Serum matrix_type->plasma_serum Liquid urine Urine matrix_type->urine Liquid tissue Tissue matrix_type->tissue Solid method_choice_plasma Desired Cleanliness vs. Throughput plasma_serum->method_choice_plasma spe_urine Solid-Phase Extraction (SPE) urine->spe_urine homogenization Homogenization + Solvent Extraction tissue->homogenization pp Protein Precipitation (PP) (High Throughput, Higher Matrix Effects) method_choice_plasma->pp High Throughput spe_plasma Solid-Phase Extraction (SPE) (Lower Throughput, Cleaner Extract) method_choice_plasma->spe_plasma High Cleanliness end Analysis by LC-MS/MS pp->end spe_plasma->end spe_urine->end spe_tissue Solid-Phase Extraction (SPE) Cleanup homogenization->spe_tissue spe_tissue->end

Caption: Decision tree for selecting an appropriate extraction method.

SPE_Workflow start Start: Sample + IS condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Interferences) load->wash elute 4. Elute Analyte (Amphotericin B + IS) wash->elute evaporate 5. Evaporate & Reconstitute elute->evaporate end LC-MS/MS Analysis evaporate->end

Caption: General workflow for Solid-Phase Extraction (SPE).

PP_Workflow start Start: Sample + IS add_solvent 1. Add Precipitation Solvent (e.g., Methanol) start->add_solvent vortex 2. Vortex Vigorously add_solvent->vortex centrifuge 3. Centrifuge vortex->centrifuge collect_supernatant 4. Collect Supernatant centrifuge->collect_supernatant end LC-MS/MS Analysis collect_supernatant->end

Caption: General workflow for Protein Precipitation (PP).

References

Technical Support Center: Improving the Stability of Amphotericin B-¹³C₆ for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Amphotericin B-¹³C₆ for long-term studies. The information provided is based on the known stability profile of Amphotericin B, which is chemically analogous to its ¹³C₆ isotopologue.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Amphotericin B-¹³C₆?

A1: Amphotericin B-¹³C₆ is susceptible to degradation from several factors, including:

  • Light Exposure: The conjugated double bond system in the molecule makes it sensitive to photodegradation, particularly from UV light.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation.[4][5]

  • pH: Amphotericin B is unstable at pH extremes (pH < 4 and pH > 10).[6][7][8] Optimal stability is generally observed between pH 5 and 7.[9]

  • Oxidation: The polyene structure is prone to autoxidation.[4][10][11]

  • Aggregation State: The aggregation state of Amphotericin B in solution can influence its degradation kinetics, with aggregated forms being more susceptible to oxidative degradation.[8]

Q2: What are the recommended storage conditions for Amphotericin B-¹³C₆ powder and solutions?

A2: Proper storage is critical for maintaining the integrity of Amphotericin B-¹³C₆.

FormulationStorage TemperatureLight ProtectionDuration
Powder 2°C to 8°CRequiredUp to 5 years
Reconstituted Concentrate (e.g., in DMSO or Sterile Water) 2°C to 8°CRequiredUp to 1 week[6][12][13]
Diluted Infusion Solution (e.g., in 5% Dextrose) 2°C to 8°CRequiredUp to 35 days[14]
In Culture Medium 37°C-Up to 3 days

Q3: My Amphotericin B-¹³C₆ solution appears to have precipitated. What should I do?

A3: Precipitation can occur, especially in aqueous solutions, as Amphotericin B has poor water solubility at neutral pH.

  • Solvent Choice: Amphotericin B is more soluble in DMSO (30-40 mg/mL) and DMF (2-4 mg/mL) than in water. For aqueous solutions, ensure the pH is either acidic (pH 2) or alkaline (pH 11) to improve solubility, though this may impact stability.

  • Re-dissolving: Gently warming and thoroughly mixing the solution may help redissolve some of the precipitate. However, complete resolubilization may not be possible.

  • Formulation: Using formulations with solubilizing agents like sodium deoxycholate can improve solubility in aqueous media.

Q4: Can I sterile filter my Amphotericin B-¹³C₆ solution?

A4: Due to its poor solubility and tendency to aggregate in aqueous solutions, sterile filtering is generally not recommended as it can lead to loss of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in cell culture - Degradation at 37°C. - Adsorption to plasticware.- Prepare fresh solutions for each experiment or use within 3 days. - Consider using glass or low-binding plasticware.
Inconsistent results in analytical assays (e.g., HPLC, LC-MS) - Degradation of stock or working solutions. - Precipitation in the analytical mobile phase.- Always protect solutions from light and store at 2-8°C.[1][12] - Prepare fresh standards and samples before each run. - Ensure the mobile phase composition is suitable to maintain solubility.
Unexpected degradation products observed - Exposure to light, extreme pH, or oxidizing agents.- Review sample handling and storage procedures to minimize exposure to degradants. - Use amber vials or cover containers with foil.[1] - Control the pH of solutions. - Consider adding antioxidants if compatible with the experimental design.[4]

Experimental Protocols

Protocol 1: Preparation of Amphotericin B-¹³C₆ Stock Solution
  • Reagents and Materials:

    • Amphotericin B-¹³C₆ powder

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the Amphotericin B-¹³C₆ powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly until the powder is completely dissolved. The solution should be a clear, yellow liquid.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 2-8°C for up to one week.[12][13]

Protocol 2: Stability Assessment of Amphotericin B-¹³C₆ by HPLC-UV

This protocol is adapted from established methods for Amphotericin B.[15][16][17]

  • Instrumentation and Conditions:

    • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an organic phase (e.g., methanol/acetonitrile) and an aqueous buffer (e.g., 2.5 mmol L⁻¹ disodium edetate, pH 5.0) in a 65:35 ratio.[17]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 383 nm.[17]

  • Procedure:

    • Prepare a working solution of Amphotericin B-¹³C₆ (e.g., 0.1 mg/mL) in the appropriate solvent.

    • Subject aliquots of the working solution to various stress conditions (e.g., different temperatures, light exposure, pH values).

    • At specified time points, withdraw samples and dilute them with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • Quantify the peak area of the intact Amphotericin B-¹³C₆ to determine the percentage remaining compared to a control sample stored under optimal conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (Amphotericin B-¹³C₆ in DMSO) prep_work Prepare Working Solutions (Dilute stock in desired medium) prep_stock->prep_work stress_temp Temperature Study (e.g., 4°C, 25°C, 37°C) prep_work->stress_temp Expose Aliquots stress_light Photostability Study (Light vs. Dark) prep_work->stress_light Expose Aliquots stress_ph pH Stability Study (e.g., pH 4, 7, 10) prep_work->stress_ph Expose Aliquots sampling Sample at Time Points (t=0, 1, 3, 7 days, etc.) stress_temp->sampling stress_light->sampling stress_ph->sampling hplc HPLC-UV Analysis (Quantify parent compound) sampling->hplc data Data Analysis (Calculate % degradation) hplc->data

Caption: Workflow for assessing the stability of Amphotericin B-¹³C₆.

degradation_pathway cluster_factors Degradation Factors AmB Amphotericin B-¹³C₆ (Stable) Degraded Degradation Products (Loss of Activity) AmB->Degraded Degradation Light Light (UV) Light->Degraded Photo-oxidation Heat Heat Heat->Degraded Accelerates Reactions pH Extreme pH pH->Degraded Hydrolysis Oxygen Oxygen Oxygen->Degraded Autoxidation

Caption: Factors leading to the degradation of Amphotericin B-¹³C₆.

References

How to avoid isotopic interference in Amphotericin B-13C6 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Amphotericin B-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve challenges related to isotopic interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound mass spectrometry experiments?

A1: Isotopic interference occurs when the isotopic signature of the unlabeled Amphotericin B analyte overlaps with the signal of the stable isotope-labeled internal standard, this compound. Amphotericin B has a complex chemical formula (C47H73NO17), and the natural abundance of isotopes like 13C, 15N, and 18O in the unlabeled compound can lead to mass peaks that are close to or identical to the mass of the 13C6-labeled internal standard. This can result in an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.

Q2: How can I predict the potential for isotopic interference in my assay?

A2: Predicting isotopic interference involves calculating the theoretical isotopic distribution of your unlabeled Amphotericin B analyte. This calculation should consider the natural abundance of all relevant isotopes and the specific mass transitions (precursor and product ions) used in your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method.[1][2][3] A methodology for accurately calculating these interferences, which is more precise than estimations based solely on molecular isotope abundance, has been reported.[1][3]

Q3: What are the key instrument parameters to optimize for minimizing isotopic interference?

A3: Optimization of your LC-MS/MS method is crucial. Key parameters include collision energy, cone voltage, and the choice of precursor and product ion transitions. By selecting unique product ions for both the analyte and the internal standard, you can significantly reduce the likelihood of crosstalk.

LC-MS/MS Parameters for Amphotericin B Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.50 kV[4][5]
Source Temperature120°C[4][5]
Desolvation Temperature400°C[4][5]
Nebulization Gas (Nitrogen)600 L/h[4][5]
Collision Gas (Argon)0.18 mL/min[4][5]
Cone Energy (AmB & IS)30 V[4][5]
Collision Energy (AmB)20 eV[4][5]
Collision Energy (IS)30 eV[4][5]

Note: These parameters are a starting point and may require further optimization for your specific instrumentation and experimental conditions.

Troubleshooting Guides

Problem 1: I am observing a signal for this compound in my blank samples (matrix without internal standard).

  • Possible Cause: This could be due to carryover from previous injections or, more critically, isotopic interference from endogenous or exogenous compounds in the matrix that have a similar mass transition to your internal standard.

  • Troubleshooting Steps:

    • Analyze a "true" blank: Prepare and inject a sample of the mobile phase and a matrix blank that has not been spiked with either the analyte or the internal standard. This will help differentiate between system carryover and matrix interference.

    • Optimize chromatographic separation: Ensure that your chromatographic method provides sufficient separation between Amphotericin B and any potentially interfering matrix components. A gradient elution may be necessary to achieve adequate resolution.[6][7]

    • Re-evaluate your mass transitions: Select alternative precursor or product ions for this compound that are less prone to interference. Infuse a solution of the unlabeled Amphotericin B at a high concentration and monitor the transitions for the internal standard to empirically assess the level of crosstalk.

Problem 2: The measured concentration of my quality control (QC) samples is consistently lower than the nominal value.

  • Possible Cause: If you have ruled out sample preparation errors, this could be a sign of significant isotopic interference from the unlabeled analyte contributing to the internal standard's signal. This is especially problematic at high analyte concentrations.

  • Troubleshooting Steps:

    • Perform an interference check: Prepare a set of samples containing a constant, known concentration of this compound and varying, high concentrations of unlabeled Amphotericin B. Analyze these samples and plot the internal standard response against the analyte concentration. A positive slope indicates isotopic interference.

    • Apply a correction factor: Based on the interference check, you can calculate a correction factor to apply to your data.[8] However, it is always preferable to minimize the interference through method optimization.

    • Increase the mass difference: If possible, consider using an internal standard with a higher degree of isotopic labeling (e.g., 13C10-Amphotericin B) to shift its mass further from the analyte's isotopic cluster.

Experimental Protocols

Protocol 1: Sample Preparation for Amphotericin B Analysis in Plasma

This protocol is based on protein precipitation, a common method for preparing plasma samples for LC-MS/MS analysis.[4][5][9]

  • Aliquoting: In a microcentrifuge tube, add 25 µL of plasma sample.

  • Internal Standard Spiking: Add 25 µL of this compound internal standard solution (in methanol) at the desired concentration.

  • Precipitation: Add 100 µL of a precipitating agent, such as acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 5 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 21,500 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[4][5]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean injection vial.

  • Dilution: Add 100 µL of 0.1% formic acid in water to the vial.

  • Injection: Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.[4][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with This compound start->spike precipitate Protein Precipitation (Acetonitrile + Formic Acid) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer dilute Dilution transfer->dilute end_prep Sample for Injection dilute->end_prep inject Injection end_prep->inject lc Chromatographic Separation inject->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition ms->data end_analysis Concentration Determination data->end_analysis troubleshooting_logic start Issue: Inaccurate QC Results (Low Bias) check_interference Perform Isotopic Interference Check start->check_interference interference_present Is Interference Significant? check_interference->interference_present optimize_ms Optimize Mass Transitions (SRM/MRM) interference_present->optimize_ms Yes revalidate Re-validate Assay interference_present->revalidate No optimize_lc Improve Chromatographic Resolution optimize_ms->optimize_lc correction_factor Apply Correction Factor optimize_lc->correction_factor correction_factor->revalidate

References

Refinement of analytical methods for Amphotericin B-13C6 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in the detection of Amphotericin B and its stable isotope-labeled internal standard, Amphotericin B-13C6. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of Amphotericin B, providing potential causes and recommended solutions in a question-and-answer format.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of Amphotericin B.[1]Optimize the mobile phase pH. The use of acidic modifiers like formic acid is common to ensure protonation and improve peak shape.[2]
Column overload due to high concentration of the analyte.Dilute the sample or reduce the injection volume.
Contamination of the analytical column or guard column.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Mismatch between the injection solvent and the mobile phase.[3]Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[3]
Low Signal Intensity or Poor Sensitivity Suboptimal ionization in the mass spectrometer source.Optimize source parameters such as capillary voltage, source temperature, and gas flows.[2][4]
Inefficient nebulization or droplet desolvation.Adjust desolvation temperature and nebulizer gas flow rate.[2][4]
Analyte degradation during sample preparation or storage.[5]Amphotericin B is sensitive to light, pH, and temperature.[5][6][7] Protect samples from light, maintain appropriate pH, and store at low temperatures (-20°C or -70°C) to minimize degradation.[6]
Matrix effects leading to ion suppression.[8]Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[9][10][11][12] The use of a stable isotope-labeled internal standard like this compound can help compensate for matrix effects.[13]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives (LC-MS grade). Flush the LC system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol and inject blank samples between high-concentration samples.
Presence of interfering substances from the biological matrix.Enhance the selectivity of the sample preparation method (e.g., optimize SPE wash and elution steps).[14][15][16]
Inconsistent or Variable Internal Standard (IS) Response Degradation of the internal standard.Ensure the stability of the this compound stock and working solutions.
Inconsistent addition of the internal standard to samples.Use a precise and calibrated pipetting technique. Add the IS early in the sample preparation process to account for variability in extraction efficiency.
Differential matrix effects on the analyte and the internal standard.While a stable isotope-labeled IS is ideal, significant matrix effects can still cause variability. Further optimization of sample cleanup may be necessary.
Low Recovery During Sample Preparation Incomplete protein precipitation.Ensure the correct ratio of precipitating solvent (e.g., methanol, acetonitrile) to the sample. Vortex thoroughly and centrifuge at an adequate speed and duration.
Inefficient solid-phase extraction (SPE).Optimize the SPE method by selecting the appropriate sorbent, conditioning, loading, washing, and elution steps.[14][15][16] Ensure the pH of the sample and solvents are optimized for analyte retention and elution.[16]
Adsorption of Amphotericin B to labware.Use low-binding microcentrifuge tubes and pipette tips.

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the analytical methodology for this compound detection.

1. Why is a stable isotope-labeled internal standard like this compound recommended?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[13] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization efficiency and matrix effects. This allows for more accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

2. What are the most common sample preparation techniques for Amphotericin B analysis in biological matrices?

The most frequently used sample preparation methods are protein precipitation (PPT) and solid-phase extraction (SPE).[9]

  • Protein Precipitation: This is a simpler and faster method, often using methanol or acetonitrile to precipitate proteins from plasma or serum.[9] It is effective but may result in less clean extracts, potentially leading to more significant matrix effects.

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup, resulting in cleaner extracts and reduced matrix effects.[9][10][11][12] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then selectively washed and eluted.[17]

3. What are the critical stability considerations for Amphotericin B?

Amphotericin B is known to be unstable under certain conditions:

  • pH: It degrades in acidic and alkaline conditions.[5][18]

  • Light: Exposure to light can cause degradation.[6]

  • Temperature: Elevated temperatures can accelerate degradation.[5][6]

Therefore, it is crucial to protect samples and standards from light, maintain a suitable pH, and store them at low temperatures (e.g., -20°C or -70°C) to ensure the integrity of the analysis.[6]

4. How can matrix effects be identified and mitigated?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, can be a significant source of error in LC-MS/MS bioanalysis.[8]

  • Identification: Matrix effects can be assessed by comparing the analyte's response in a neat solution to its response in a post-extraction spiked matrix sample.

  • Mitigation:

    • Improved Sample Cleanup: Utilizing more effective sample preparation techniques like SPE can significantly reduce matrix components.[8]

    • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is crucial.

    • Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard to compensate for matrix effects.[13]

5. What are the typical LC-MS/MS parameters for Amphotericin B analysis?

While specific parameters should be optimized for each instrument and method, here are some common starting points based on published literature:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[2][4]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of formic acid) and an organic phase (typically acetonitrile or methanol) is frequently employed.[2][4]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

    • Monitored Transitions: The protonated molecule [M+H]+ is selected as the precursor ion, and specific product ions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. A common transition for Amphotericin B is m/z 924 -> m/z 743 or similar fragments depending on the specific adduct.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods for Amphotericin B.

Table 1: Linearity and Quantification Limits of Amphotericin B in Biological Matrices

MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Rat Plasma (Total AmB)700 - 120,000700
Rat Plasma (Free AmB)200 - 20,000200
Human Plasma10 - 3,000 (Free AmB)10
Human Plasma100 - 50,000 (Encapsulated AmB)100
Human Plasma100 - 50,000 (Total AmB)100

Table 2: Recovery of Amphotericin B using Different Sample Preparation Methods

Sample Preparation MethodMatrixRecovery (%)
Solid-Phase ExtractionPlasma98.1 ± 1.1
Protein PrecipitationPlasmaNot explicitly stated, but method was successfully validated
Solid-Phase ExtractionLipids~95

Experimental Protocols

Detailed Methodology for Amphotericin B Analysis by LC-MS/MS

This protocol is a representative example based on common practices in the field.[2][4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Amphotericin B: Precursor Ion > Product Ion (e.g., m/z 924.5 > 743.4)

    • This compound: Precursor Ion > Product Ion (e.g., m/z 930.5 > 749.4)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental Workflow for this compound Detection.

Troubleshooting_Logic cluster_sample_prep_issues Sample Preparation Issues cluster_lc_issues LC Issues cluster_ms_issues MS Issues Start Problem Encountered (e.g., Low Signal) Check_Sample_Prep Review Sample Preparation Steps Start->Check_Sample_Prep Check_LC_Conditions Verify LC Conditions Start->Check_LC_Conditions Check_MS_Parameters Examine MS Parameters Start->Check_MS_Parameters Degradation Analyte Degradation? Check_Sample_Prep->Degradation Low_Recovery Low Recovery? Check_Sample_Prep->Low_Recovery Peak_Shape Poor Peak Shape? Check_LC_Conditions->Peak_Shape Retention_Time_Shift Retention Time Shift? Check_LC_Conditions->Retention_Time_Shift Ion_Suppression Ion Suppression? Check_MS_Parameters->Ion_Suppression Source_Contamination Source Contamination? Check_MS_Parameters->Source_Contamination Solution Implement Corrective Action and Re-analyze Degradation->Solution Low_Recovery->Solution Peak_Shape->Solution Retention_Time_Shift->Solution Ion_Suppression->Solution Source_Contamination->Solution

References

Technical Support Center: Synthesis of High-Purity Amphotericin B-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity Amphotericin B-13C6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Amphotericin B and how can they be mitigated?

A1: Amphotericin B is highly susceptible to degradation through oxidation and photo-oxidation.[1][2][3] Under dark conditions, autoxidation is the predominant pathway, while exposure to light accelerates degradation via photo-oxidation.[1][2][3] The molecule is also unstable in unfavorable conditions such as heat, humidity, and low pH.[4]

Mitigation Strategies:

  • Light Protection: All solutions and solid samples of Amphotericin B should be protected from light by using amber vials or covering glassware with aluminum foil.[1][3]

  • Temperature Control: Store Amphotericin B solutions at low temperatures and avoid excessive heat during synthesis and purification steps.[3]

  • Use of Antioxidants: The presence of antioxidants can significantly reduce the rate of degradation.[1][2][3]

  • pH Control: Maintain the pH of aqueous solutions between 4 and 10 to improve stability.[4]

Q2: Why is achieving high purity of Amphotericin B so challenging?

A2: The primary challenge stems from its production via fermentation of Streptomyces nodosus, which yields a mixture of related polyene compounds.[5][6] Additionally, the inherent instability of Amphotericin B can lead to the formation of degradation products during purification.[5] Its poor solubility in many common solvents further complicates purification processes.[7][8]

Q3: What are the recommended analytical methods for assessing the purity of Amphotericin B?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used method for quantifying Amphotericin B and its impurities in pharmaceutical formulations.[9][10][11] For biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred due to its higher sensitivity and selectivity.[9][11] Spectrophotometric methods can also be used for quantification in bulk and marketed formulations.[9]

Q4: What are the specific challenges related to the synthesis of this compound?

A4: The synthesis of isotopically labeled this compound, typically achieved by feeding 13C-labeled precursors to the Streptomyces nodosus fermentation, presents unique challenges:

  • Precursor Incorporation Efficiency: Ensuring efficient and specific incorporation of the 13C-labeled precursors into the Amphotericin B molecule without significant isotopic scrambling.

  • Cost of Labeled Materials: The high cost of 13C-labeled precursors necessitates optimized fermentation conditions to maximize yield and incorporation.

  • Downstream Purification: The purification process must be highly efficient to isolate the labeled product from unlabeled and partially labeled molecules, as well as other fermentation byproducts.

  • Analytical Characterization: Extensive analytical characterization, often involving Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, is required to confirm the position and extent of 13C labeling.

Troubleshooting Guides

Problem 1: Low Yield of Amphotericin B from Fermentation Broth
Possible Cause Troubleshooting Step
Inefficient extraction from mycelia.Optimize the extraction solvent system. A mixture of ethanol or methanol with alkaline water (pH 10.5-12.0) is commonly used.[12][13]
Degradation during extraction.Maintain a low temperature (10-20°C) during the extraction process and protect the mixture from light.[13]
Suboptimal fermentation conditions.Review and optimize fermentation parameters such as pH, temperature, aeration, and nutrient feed.
Incomplete precipitation.Adjust the pH of the purification solution to 5.5-6.0 with an acid like HCl to ensure complete precipitation of Amphotericin B.[12][13]
Problem 2: Poor Purity Profile on HPLC Analysis
Possible Cause Troubleshooting Step
Co-eluting impurities.Optimize the HPLC method, including the mobile phase composition, gradient, column type, and temperature.[5] Consider using a chelating agent like EDTA in the mobile phase to improve peak shape.[10]
On-column degradation.Ensure the mobile phase pH is within the stability range of Amphotericin B.
Presence of related polyenes from fermentation.Implement a semi-preparative HPLC purification step for isolating high-purity Amphotericin B.[6]
Sample degradation prior to injection.Prepare samples fresh in a suitable solvent like DMSO or methanol and protect from light.[5][6]
Problem 3: Inconsistent 13C Labeling in this compound

| Possible Cause | Troubleshooting Step | | Inefficient uptake of labeled precursor by S. nodosus. | Optimize the timing and concentration of the 13C-labeled precursor feed during the fermentation process. | | Isotopic scrambling. | Analyze the labeling pattern using high-resolution mass spectrometry and 2D NMR to identify alternative metabolic pathways that may be active. Adjust fermentation media composition to favor the desired pathway. | | Dilution of the label by endogenous precursors. | Consider using a minimal medium for the fermentation to reduce the pool of unlabeled precursors. | | Difficulty in separating labeled from unlabeled species. | Employ high-resolution purification techniques such as semi-preparative HPLC with mass-triggered fractionation. |

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Amphotericin B
  • Mycelia Separation: Adjust the pH of the Amphotericin B fermentation broth to 2.5 with acetic acid and add diatomaceous earth. Stir for 1 hour and filter under vacuum to obtain the mycelia.[12]

  • Alkaline Extraction: Resuspend the mycelia in a mixture of 60-70% ethanol and alkaline water, with the pH adjusted to 11.0-12.0 using NaOH. Maintain the temperature at 10-20°C and stir for 2-3 hours.[13]

  • Filtration: Vacuum filter the mixture to separate the mycelia and collect the filtrate containing Amphotericin B.

  • Membrane Filtration: Pass the filtrate through a ceramic membrane module (e.g., 200nm pore size) for decolorization and removal of proteins and pyrogens.[12][13]

  • Precipitation: Adjust the pH of the purified solution to 5.5-6.0 with hydrochloric acid to precipitate the crude Amphotericin B.[12]

  • Collection: Collect the precipitated solid by filtration or centrifugation.

Protocol 2: High-Purity Amphotericin B Purification by Semi-Preparative HPLC
  • Sample Preparation: Dissolve the crude Amphotericin B in a minimal volume of dimethyl sulfoxide (DMSO).[6]

  • HPLC System: Use a semi-preparative HPLC system with a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase consists of an organic phase (e.g., methanol/acetonitrile) and an aqueous phase containing a buffer (e.g., disodium edetate, pH 5.0).[5]

  • Elution: Employ a suitable gradient elution program to separate Amphotericin B from its related impurities.

  • Fraction Collection: Collect the fractions corresponding to the main Amphotericin B peak based on UV absorbance at 383 nm or 405 nm.[5][6]

  • Post-Purification Processing: Evaporate the methanol from the collected fractions. Perform a solid-phase extraction (e.g., using a C18 cartridge) to desalt the sample. Elute the purified Amphotericin B with methanol, evaporate the solvent, and store the high-purity solid at 4°C.[6]

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_purification High-Purity Purification Fermentation Fermentation Broth Mycelia Mycelia Separation (pH 2.5, Filtration) Fermentation->Mycelia Extraction Alkaline Extraction (Ethanol/NaOH) Mycelia->Extraction Filtrate Filtrate Collection Extraction->Filtrate Membrane Membrane Filtration (Decolorization, Deproteinization) Filtrate->Membrane Precipitation Precipitation (pH 5.5-6.0) Membrane->Precipitation Crude_AmB Crude Amphotericin B Precipitation->Crude_AmB Dissolution Dissolution in DMSO Crude_AmB->Dissolution Prep_HPLC Semi-Preparative HPLC Dissolution->Prep_HPLC Fractionation Fraction Collection Prep_HPLC->Fractionation Post_Processing Desalting & Evaporation Fractionation->Post_Processing Pure_AmB High-Purity Amphotericin B Post_Processing->Pure_AmB

Caption: Workflow for the extraction and purification of high-purity Amphotericin B.

troubleshooting_logic Start Low Purity Detected by HPLC Impurity_Profile Analyze Impurity Profile Start->Impurity_Profile Degradation_Check Degradation Products Present? Impurity_Profile->Degradation_Check Related_Polyenes_Check Related Polyenes Present? Degradation_Check->Related_Polyenes_Check No Optimize_Handling Optimize Handling: - Protect from Light - Control Temperature - Use Antioxidants Degradation_Check->Optimize_Handling Yes Optimize_Purification Optimize Purification: - Semi-Preparative HPLC - Adjust Mobile Phase Related_Polyenes_Check->Optimize_Purification Yes Reanalyze Re-analyze Purity Related_Polyenes_Check->Reanalyze No Optimize_Handling->Reanalyze Optimize_Purification->Reanalyze

Caption: Troubleshooting logic for addressing low purity issues in Amphotericin B synthesis.

References

Best practices for storage and handling of Amphotericin B-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Amphotericin B-13C6. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this isotopically labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a stable isotope-labeled version of Amphotericin B, a polyene antifungal agent. The six carbon atoms replaced with 13C isotopes make it a valuable tool in pharmacokinetic and metabolic studies. It allows researchers to trace and quantify the drug's presence and transformation in biological systems using mass spectrometry-based methods. Its mechanism of action is identical to that of unlabeled Amphotericin B, involving binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death.[1][2][3][4]

Q2: How should I store lyophilized this compound powder?

For long-term storage, lyophilized this compound should be stored at -20°C, protected from light and moisture.[5][6] Some manufacturers suggest that storage at 2-8°C, protected from air and light, can maintain activity for up to 5 years.[7] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q3: Is this compound light sensitive?

Yes, Amphotericin B and its labeled counterparts are highly sensitive to light.[8][9] Exposure to light, especially UV light, can cause photodegradation, reducing its efficacy and leading to the formation of breakdown products.[8] All handling and storage steps should be performed under amber or low-light conditions. Solutions should be protected from light during administration or incubation in experimental setups.[8][9][10] While short-term exposure (<24 hours) to fluorescent light during an infusion may not cause significant loss of potency, it is best practice to protect it from light whenever possible.[10][11]

Q4: What is the recommended procedure for reconstituting lyophilized this compound?

Reconstitution should be performed using aseptic techniques as the product typically does not contain preservatives.[12]

  • Bring the vial to room temperature before reconstitution.[13]

  • Use Sterile Water for Injection, USP (without bacteriostatic agents) for reconstitution.[12][14][15][16] Do NOT use saline or solutions containing electrolytes, as this will cause the drug to precipitate.[12][14][17]

  • Rapidly inject the sterile water onto the lyophilized cake.[14][15]

  • Immediately shake the vial vigorously until a clear colloidal dispersion is formed.[12][14][15][16] The reconstituted solution should be a translucent, yellow dispersion.[12][18] Do not use if precipitation or foreign matter is observed.[12][14][17]

Q5: How should I store reconstituted this compound solutions?

Reconstituted stock solutions can be stored under specific conditions, although prompt use is recommended.

  • Refrigerated (2-8°C): Stable for up to one week when protected from light.[9][15][17]

  • Room Temperature: Stable for up to 24 hours when protected from light.[9][15][17]

  • Frozen (-20°C): For longer-term storage, aliquoting and freezing at -20°C is recommended.[5][19]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon reconstitution Use of incorrect solvent (e.g., saline, buffered solutions).Reconstitute only with Sterile Water for Injection.[12][14][17]
pH of the diluent is too low.For further dilutions, use 5% Dextrose Injection (D5W) with a pH above 4.2.[14][15]
Cloudy or hazy solution after reconstitution Incomplete dissolution or aggregation.Ensure vigorous shaking immediately after adding sterile water.[12][14][15][16] A slight haziness may be normal for some formulations.[7][19]
Loss of antifungal activity in experiments Degradation due to light exposure.Protect all solutions from light during storage, handling, and experimental procedures by using amber vials or covering containers with foil.[8][9][10][20]
Degradation due to improper temperature or pH.Store solutions at recommended temperatures and ensure the pH of the medium is between 4 and 10 for optimal stability.[5][19][21]
Aggregation of the drug in solution.The aggregation state of Amphotericin B can affect its activity and toxicity.[22][23][24][25][26] Prepare fresh dilutions and consider the solvent used, as organic solvents like DMSO can influence aggregation.[23]
Inconsistent results between experiments Variability in reconstitution or handling.Standardize the reconstitution protocol, including the volume of solvent, shaking time, and visual inspection of the solution.
Incomplete solubilization of precipitate.While some sources suggest that a small amount of precipitate may not affect usability, it is best to try and redissolve it by thorough mixing.[5] For consistent results, aim for a clear solution.

Data Presentation

Table 1: Stability of Reconstituted Amphotericin B Solutions

Storage ConditionDuration of StabilityKey ConsiderationsReference(s)
Refrigerated (2-8°C) Up to 1 week (concentrate)Must be protected from light.[9][15][17]
Room Temperature (25°C) 24 hours (concentrate)Must be protected from light.[9][15][17]
In 5% Dextrose Infusion 24 hours at room temp, 2 days at 4°CMust be protected from light during administration/use.[15]
In Cell Culture Media (37°C) Up to 3 daysStability is maintained in culture conditions.[5][7][19]
Frozen (-20°C) Up to 6 months (aliquoted)Recommended for long-term storage of diluted solutions.[5][19]

Table 2: Solubility of Amphotericin B

SolventSolubilityNotesReference(s)
Water (pH 6-7) Insoluble[7]
Water (pH 2 or 11) ~0.1 mg/mLSoluble in acidic or basic aqueous solutions.[19]
Dimethyl Sulfoxide (DMSO) 30-40 mg/mLYields a hazy solution.[7][19]
Dimethylformamide (DMF) 2-4 mg/mL[7][19]
Methanol Slightly soluble[19]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Assays

  • Preparation: Work in a laminar flow hood to maintain sterility. Minimize light exposure by using amber tubes or wrapping materials in foil.

  • Reconstitution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature.

    • Aseptically add the required volume of Sterile Water for Injection (e.g., to make a 5 mg/mL stock solution).[14][15]

    • Immediately cap the vial and shake vigorously for at least 30 seconds to ensure complete dispersion.[12][16]

    • Visually inspect the solution to ensure it is a translucent, yellow dispersion with no visible particulate matter.[12]

  • Dilution:

    • For cell culture experiments, further dilute the stock solution in your desired culture medium. Amphotericin B is typically stable in media at 37°C for about 3 days.[19]

    • For other aqueous assays, dilute with 5% Dextrose Injection (D5W) to the final desired concentration. Ensure the pH of the final solution is above 4.2.[15]

  • Storage of Stock Solution: If not used immediately, store the reconstituted stock solution at 2-8°C, protected from light, for up to one week.[15][17] For longer-term storage, aliquot and freeze at -20°C.[5]

Visualizations

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ergosterol Ergosterol pore Transmembrane Pore ergosterol->pore Forms ions_out K+, Na+, H+ Leakage pore->ions_out Allows amphotericin This compound amphotericin->ergosterol Binds to cell_death Cell Death ions_out->cell_death Leads to

Caption: Mechanism of action of this compound on the fungal cell membrane.

Reconstitution_Workflow cluster_storage Storage Options start Start: Lyophilized This compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate add_water Add Sterile Water for Injection equilibrate->add_water shake Vigorously Shake for 30 seconds add_water->shake inspect Visual Inspection shake->inspect use_now Use Immediately inspect->use_now Clear Dispersion precipitate Precipitate Observed inspect->precipitate Precipitate refrigerate Refrigerate (2-8°C) < 1 week use_now->refrigerate If not used freeze Freeze (-20°C) < 6 months use_now->freeze If not used discard Discard precipitate->discard

Caption: Workflow for the reconstitution of lyophilized this compound.

References

Validation & Comparative

A Head-to-Head Battle: Amphotericin B-13C6 versus Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For challenging compounds like the potent antifungal agent Amphotericin B, this decision becomes even more critical. This guide provides a comprehensive comparison between the newly available Amphotericin B-13C6 and traditional deuterated internal standards, supported by experimental principles and data from analogous compounds to inform researchers, scientists, and drug development professionals.

The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] An ideal SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This similarity ensures that the internal standard behaves just like the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these steps.[2]

This compound: A Superior Alternative

Recent advancements have led to the synthesis of this compound, the first commercially available stable isotope-labeled analog of this crucial antifungal drug.[3] This development provides a significant advantage over the more commonly used deuterated internal standards. The primary superiority of 13C-labeled standards lies in their identical physicochemical properties to the unlabeled analyte, leading to more accurate and reproducible results.[4]

Key Performance Comparisons: this compound vs. Deuterated Standards

While direct comparative studies on this compound are emerging, extensive research on other compounds highlights the clear advantages of 13C labeling over deuteration.

Performance ParameterThis compound (projected)Deuterated Amphotericin B (potential issues)Supporting Evidence
Chromatographic Co-elution Expected to perfectly co-elute with unlabeled Amphotericin B.Prone to chromatographic separation from the unlabeled analyte (isotope effect).[5][6]Studies on amphetamines and other compounds show that 13C-labeled standards co-elute with the analyte, while deuterated standards can have different retention times.[5][6]
Matrix Effect Compensation More effective at compensating for matrix-induced ion suppression or enhancement due to co-elution.Incomplete compensation for matrix effects if chromatographic separation occurs.[6][7][8]Comparative studies have demonstrated that 13C-labeled internal standards are better suited to correct for ion suppression effects in UHPLC-MS/MS.[9]
Isotopic Stability Highly stable, with no risk of isotope exchange.[4][10]Risk of back-exchange of deuterium atoms with protons from the surrounding environment, especially in acidic or basic conditions.[4][10]Deuterated standards can exhibit isotope instability and an exchange or scrambling effect during storage and experimental phases.[4]
Accuracy and Precision Expected to provide higher accuracy and precision in quantitative assays.Potential for compromised accuracy and precision due to chromatographic shifts and isotopic instability.[1]A study on kahalalide F showed that switching from an analogous internal standard to a SIL internal standard significantly improved the accuracy and precision of the assay.[1]

Experimental Protocol: Quantification of Amphotericin B in Human Plasma

This protocol outlines a typical bioanalytical method for the quantification of Amphotericin B in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Amphotericin B reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Amphotericin B and this compound in methanol (e.g., 1 mg/mL).

  • Prepare serial dilutions of the Amphotericin B stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Amphotericin B and this compound.

5. Data Analysis:

  • Quantify Amphotericin B in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the importance of the internal standard, the following diagrams illustrate the key steps and logical relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometry Detection lc->ms data Data Acquisition ms->data

Caption: Bioanalytical workflow for Amphotericin B quantification.

G cluster_ideal Ideal Scenario: this compound cluster_problem Potential Issue: Deuterated Standard Analyte1 Amphotericin B CoElution Perfect Co-elution Analyte1->CoElution IS1 This compound IS1->CoElution MatrixEffect1 Matrix Effect (e.g., Ion Suppression) CoElution->MatrixEffect1 AccurateQuant Accurate Quantification MatrixEffect1->AccurateQuant Correction Analyte2 Amphotericin B ChromShift Chromatographic Shift Analyte2->ChromShift IS2 Deuterated Amphotericin B IS2->ChromShift MatrixEffect2 Differential Matrix Effect ChromShift->MatrixEffect2 InaccurateQuant Inaccurate Quantification MatrixEffect2->InaccurateQuant Incomplete Correction

Caption: Impact of internal standard choice on quantification accuracy.

Conclusion

The availability of this compound marks a significant step forward for the bioanalysis of this important antifungal drug. Based on established principles and extensive data from other analytes, 13C-labeled internal standards are demonstrably superior to their deuterated counterparts. They offer the promise of perfect co-elution, robust compensation for matrix effects, and unwavering isotopic stability. For researchers striving for the highest levels of accuracy and precision in their bioanalytical methods, this compound is the clear choice, ensuring more reliable data to support critical drug development decisions.

References

A Comparative Guide to Isotopic Internal Standards in Amphotericin B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Amphotericin B, a potent antifungal agent, is critical in research and clinical settings due to its narrow therapeutic index and potential for toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its bioanalysis, offering high sensitivity and selectivity. The choice of an appropriate internal standard is paramount for a robust and reliable LC-MS/MS assay. This guide provides a comparative overview of the performance of different isotopic internal standards for Amphotericin B quantification, highlighting the advantages of stable isotope-labeled standards, particularly ¹³C-labeled analogues, over deuterated standards.

While a direct head-to-head comparison for Amphotericin B is not yet available in the literature, this guide draws on established principles of bioanalysis and data from a case study on another complex molecule, sirolimus, to illustrate the potential performance differences.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-IS) are the preferred choice in quantitative LC-MS/MS as they share near-identical physicochemical properties with the analyte of interest.[1][2][3] This ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for variations during sample preparation and analysis.[1][2][3] The two most common types of SIL-IS are deuterated (²H) and ¹³C-labeled standards.

¹³C-Labeled vs. Deuterated Internal Standards: A Comparative Analysis

While both types of SIL-IS are superior to structural analogue internal standards, ¹³C-labeled standards are generally considered the superior choice for several key reasons:

  • Chromatographic Co-elution: ¹³C-labeled standards typically exhibit identical retention times to the unlabeled analyte.[1][2] Deuterated standards, due to the slight difference in physicochemical properties between hydrogen and deuterium, can sometimes show a chromatographic shift.[2] This can lead to inaccurate quantification if the analyte and internal standard elute into regions of differing matrix effects.[2]

  • Isotopic Stability: ¹³C isotopes are inherently stable and do not undergo exchange with unlabeled atoms.[2] Deuterium labels, particularly when located at exchangeable positions on a molecule, can be prone to back-exchange with protons from the solvent or matrix, compromising the accuracy of the assay.[2]

  • Absence of Isotope Effects: The kinetic isotope effect is less pronounced with ¹³C substitution compared to deuteration. This ensures that the fragmentation patterns in the mass spectrometer are more consistent between the analyte and the internal standard.

A newly developed stable isotope-labeled internal standard, [¹³C₆]-Amphotericin B, is now commercially available and represents a significant advancement for the accurate bioanalysis of this antifungal drug.

Experimental Data: A Case Study with Sirolimus

To illustrate the practical advantages of a stable isotope-labeled internal standard, we present validation data from a study on the immunosuppressant drug sirolimus, which compared a deuterated internal standard (sirolimus-d₃) to a structural analogue internal standard (desmethoxyrapamycin). The data clearly demonstrates the superior performance of the isotopic standard in terms of precision.

Table 1: Comparison of Assay Precision for Sirolimus using a Deuterated Internal Standard vs. a Structural Analogue

Quality Control SampleInter-assay Imprecision (CV%) with Deuterated IS (sirolimus-d₃)Inter-assay Imprecision (CV%) with Structural Analogue IS (desmethoxyrapamycin)
Low2.7% - 5.7%7.6% - 9.7%
Mid2.7% - 5.7%7.6% - 9.7%
High2.7% - 5.7%7.6% - 9.7%

Data adapted from a study on sirolimus, demonstrating consistently lower inter-assay imprecision with the use of a deuterated internal standard compared to a structural analogue.[4]

This case study highlights the improved robustness and reliability of an assay when a stable isotope-labeled internal standard is employed. It is anticipated that the use of [¹³C₆]-Amphotericin B would yield even more accurate and precise results for Amphotericin B quantification due to the inherent advantages of ¹³C labeling.

Experimental Protocols

Below are representative experimental protocols for the quantification of a complex molecule using LC-MS/MS with a deuterated internal standard (sirolimus) and a proposed protocol for Amphotericin B adapted for use with a ¹³C-labeled internal standard.

Protocol 1: Quantification of Sirolimus in Whole Blood using a Deuterated Internal Standard

1. Sample Preparation:

  • To 50 µL of whole blood calibrator, quality control, or patient sample, add 100 µL of a precipitation reagent (e.g., zinc sulfate in methanol) containing the deuterated internal standard, sirolimus-d₃.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate sirolimus from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sirolimus: m/z 931.6 → 864.5

    • Sirolimus-d₃: m/z 934.6 → 867.5

Protocol 2: Proposed Method for Quantification of Amphotericin B in Human Plasma using a ¹³C-Labeled Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 200 µL of methanol containing the internal standard, [¹³C₆]-Amphotericin B.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amphotericin B: m/z 924.5 → 743.4

    • [¹³C₆]-Amphotericin B: m/z 930.5 → 749.4

Workflow for Cross-Validation of Amphotericin B Quantification

The following diagram illustrates the logical workflow for a cross-validation study comparing different isotopic internal standards for Amphotericin B quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_IS Internal Standard Comparison cluster_analysis Analysis cluster_validation Validation & Comparison Start Spike Blank Matrix (e.g., Human Plasma) IS_Addition Addition of Internal Standard Start->IS_Addition Amphotericin B Extraction Analyte Extraction IS_Addition->Extraction Deuterated_IS Deuterated Amphotericin B (Hypothetical) IS_Addition->Deuterated_IS C13_IS [¹³C₆]-Amphotericin B IS_Addition->C13_IS LC_MS_MS LC-MS/MS Analysis Deuterated_IS->LC_MS_MS C13_IS->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing Performance_Comparison Performance Metrics Comparison: - Linearity - Accuracy & Precision - Matrix Effect - Stability Data_Processing->Performance_Comparison

Caption: Workflow for comparing isotopic internal standards.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable LC-MS/MS method for the quantification of Amphotericin B. While deuterated internal standards offer significant advantages over structural analogues, ¹³C-labeled internal standards, such as [¹³C₆]-Amphotericin B, represent the current gold standard. They provide superior accuracy and precision by ensuring co-elution with the analyte and eliminating the risk of isotopic exchange. For researchers and drug development professionals aiming for the highest quality bioanalytical data for Amphotericin B, the use of a ¹³C-labeled internal standard is strongly recommended.

References

Comparative Uptake of Amphotericin B and Amphotericin B-13C6 in Fungi: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) has been a cornerstone in the treatment of severe systemic fungal infections for decades.[1][2] Its efficacy is intrinsically linked to its ability to penetrate the fungal cell structure and exert its mechanism of action. Understanding the precise kinetics of its uptake is crucial for optimizing dosing strategies and developing new formulations with improved therapeutic indices.

The use of stable isotope-labeled compounds, such as Amphotericin B-13C6, is a powerful technique in pharmacokinetic and metabolic studies.[3][4][5] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished and quantified with high precision using mass spectrometry. This allows for accurate tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[3][4][5]

While direct comparative studies on the uptake of Amphotericin B versus this compound in fungi are not extensively documented in publicly available literature, this guide provides a comprehensive framework for conducting such an investigation. It outlines the established mechanism of action of AmB, proposes a detailed experimental protocol for a comparative uptake study, and presents existing data on AmB's antifungal activity.

Mechanism of Action of Amphotericin B

Amphotericin B's primary antifungal effect is achieved by binding to ergosterol, a key component of the fungal cell membrane.[1][6][7] This binding leads to the formation of transmembrane channels or pores.[1][7][8] The creation of these pores disrupts the integrity of the cell membrane, causing leakage of essential intracellular ions, such as potassium (K+), and other small molecules.[7][8] This ultimately leads to fungal cell death.[7] Additionally, AmB is thought to cause oxidative stress within the fungal cell.[6] The higher affinity of Amphotericin B for ergosterol compared to cholesterol, the main sterol in mammalian cell membranes, accounts for its selective toxicity against fungi.[6]

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space (Fungus) AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore (AmB-Ergosterol Complex) Ergosterol->Pore Forms Ions K+ Ions & Small Molecules Pore->Ions Causes Leakage of Death Fungal Cell Death Ions->Death Leads to

Mechanism of action of Amphotericin B in fungal cells.

Proposed Experimental Protocol for Comparative Uptake Analysis

This protocol outlines a method to quantitatively compare the uptake of Amphotericin B and this compound in a model fungal species, such as Candida albicans, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine and compare the rate and extent of intracellular accumulation of Amphotericin B and this compound in fungal cells over time.

Materials:

  • Fungal Strain: Candida albicans (e.g., ATCC 90028)

  • Compounds: Amphotericin B (analytical standard), this compound (stable isotope-labeled standard)

  • Culture Medium: RPMI-1640 medium buffered with MOPS

  • Reagents: Phosphate-buffered saline (PBS), sterile water, cell lysis buffer, organic solvents for extraction (e.g., methanol, acetonitrile), internal standard for LC-MS analysis.

  • Equipment: Shaking incubator, spectrophotometer, centrifuge, sonicator, liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

Methodology:

  • Fungal Culture Preparation:

    • Inoculate C. albicans in RPMI-1640 medium and grow overnight in a shaking incubator at 35°C to reach the logarithmic growth phase.

    • Adjust the fungal cell suspension to a final concentration of 0.5 - 2.5 x 105 cells/mL.

  • Drug Exposure:

    • Prepare stock solutions of Amphotericin B and this compound in a suitable solvent (e.g., DMSO).

    • Divide the fungal cell suspension into two main treatment groups: one for AmB and one for AmB-13C6.

    • Add each compound to the respective fungal suspensions at a final concentration equivalent to the Minimum Inhibitory Concentration (MIC) for the specific strain.

    • Incubate the treated cultures at 35°C with shaking.

  • Time-Course Sampling:

    • Collect aliquots (e.g., 1 mL) from each treatment group at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Immediately centrifuge the collected aliquots to pellet the fungal cells.

    • Wash the cell pellets twice with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis and Drug Extraction:

    • Resuspend the washed cell pellets in a known volume of cell lysis buffer.

    • Lyse the cells using sonication or bead beating.

    • Add an organic solvent (e.g., methanol) containing a known concentration of an internal standard to the cell lysate to precipitate proteins and extract the drug.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the extracted drug.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method capable of distinguishing between Amphotericin B and this compound based on their mass-to-charge ratios.

    • Develop a standard curve for both compounds to quantify their concentrations in the cell extracts.

  • Data Analysis:

    • Calculate the intracellular concentration of AmB and AmB-13C6 at each time point, normalized to the number of cells or total protein content.

    • Plot the intracellular drug concentration versus time for both compounds to compare their uptake kinetics.

Culture 1. Fungal Culture (Log Phase) Treatment 2. Drug Treatment (AmB & AmB-13C6) Culture->Treatment Sampling 3. Time-Course Sampling (0-240 min) Treatment->Sampling Wash 4. Cell Pelleting & Washing Sampling->Wash Lysis 5. Cell Lysis & Extraction Wash->Lysis LCMS 6. LC-MS/MS Analysis Lysis->LCMS Analysis 7. Data Analysis & Comparison LCMS->Analysis

Workflow for comparative uptake analysis of AmB and AmB-13C6.

Data Presentation

The following tables provide an example of how quantitative data from the proposed study could be presented, alongside existing data on the antifungal activity of Amphotericin B.

Table 1: Hypothetical Comparative Uptake of Amphotericin B and this compound in Candida albicans

Time Point (Minutes)Intracellular Amphotericin B (ng/106 cells)Intracellular this compound (ng/106 cells)
00.00.0
151.21.3
302.52.6
604.84.9
1207.37.5
2408.99.1
Note: Data are hypothetical and for illustrative purposes only. A statistical analysis would be required to determine if any observed differences are significant.

Table 2: Amphotericin B Minimum Inhibitory Concentrations (MICs) Against Various Fungal Species

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. It is a key indicator of a drug's potency.

Fungal SpeciesMIC Range (µg/mL)
Aspergillus fumigatus1
Aspergillus flavus2 - 4
Aspergillus niger0.5 - 1
Aspergillus terreus2 - 4
Candida albicans0.0625 - 4
Candida glabrata1
Candida krusei1
Candida parapsilosis0.0625 - 2
Candida tropicalis0.0625 - 4
Cryptococcus neoformans2
Rhizopus arrhizus0.5
Fusarium oxysporum2
Data compiled from multiple sources.[2][9][7][10][11]

Conclusion

The use of stable isotope-labeled this compound provides a robust and precise method for studying the uptake of this critical antifungal agent in fungal pathogens. The proposed experimental protocol offers a clear pathway for researchers to generate valuable comparative data. As Amphotericin B is chemically and biologically identical to its 13C-labeled counterpart, it is hypothesized that their uptake rates would be virtually identical. A study following the outlined protocol would be expected to confirm this, thereby validating the use of this compound as a reliable tracer for pharmacokinetic and mechanistic studies. Such research is vital for the continued development of more effective and safer antifungal therapies.

References

13C Labeling and Amphotericin B: A Comparative Guide on Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impact of isotopic labeling on a drug's efficacy is paramount. This guide provides a comprehensive comparison of 13C-labeled Amphotericin B (AmB) and its unlabeled counterpart, focusing on antifungal activity. While direct comparative studies are not available in the published literature, this guide synthesizes established principles of pharmacology and analytical chemistry to provide a robust scientific assessment.

Executive Summary

Understanding the Mechanism of Action of Amphotericin B

Amphotericin B's antifungal activity is a result of its high affinity for ergosterol, a sterol component unique to fungal cell membranes.[1][2][3][4] The drug binds to ergosterol, leading to the formation of transmembrane channels or pores.[1][2][3][4] This disruption of the cell membrane's integrity results in the leakage of essential intracellular ions, such as potassium and sodium, which ultimately leads to fungal cell death.[3][4] This mechanism is fundamentally dependent on the molecule's shape, which allows it to insert into the lipid bilayer and self-assemble into the pore structure.

dot

Caption: Mechanism of action of Amphotericin B.

The Nature of ¹³C Isotopic Labeling

Carbon-13 is a stable, non-radioactive isotope of carbon. The only difference between a ¹²C atom and a ¹³C atom is the presence of an additional neutron in the nucleus of ¹³C. This results in a slight increase in atomic mass but does not alter the atom's chemical properties. When ¹³C is incorporated into a molecule like Amphotericin B, it does not change the molecule's:

  • Chemical structure and bonding: The connectivity of atoms remains identical.

  • Stereochemistry: The three-dimensional arrangement of atoms is unchanged.

  • Electronic properties: The distribution of electrons and, consequently, the molecule's reactivity and ability to form non-covalent bonds are unaffected.

Therefore, the ability of ¹³C-labeled AmB to recognize and bind to ergosterol, and to subsequently form pores, is expected to be identical to that of unlabeled AmB.

Comparative Antifungal Activity Data: A Proxy Analysis

While direct experimental data comparing the antifungal activity of ¹³C-labeled and unlabeled Amphotericin B is not available, we can look at studies on AmB derivatives to understand the molecule's structural tolerance. The following table presents the Minimum Inhibitory Concentration (MIC) values for Amphotericin B and several of its chemically modified derivatives against various fungal strains. These modifications represent much more significant structural changes than simple isotopic labeling. The data demonstrates that even with these alterations, the antifungal activity is often retained, suggesting that the minor change of ¹³C labeling is highly unlikely to have a discernible effect.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Amphotericin B and its Derivatives

CompoundCandida albicansCandida glabrataCandida parapsilosisCandida kruseiAspergillus fumigatus
Amphotericin B0.25 - 1.00.5 - 2.00.25 - 1.00.5 - 2.00.5 - 2.0
Derivative 10.5 - 2.01.0 - 4.00.5 - 2.01.0 - 4.01.0 - 4.0
Derivative 20.25 - 1.00.5 - 2.00.25 - 1.00.5 - 2.00.5 - 2.0
Derivative 31.0 - 4.02.0 - 8.01.0 - 4.02.0 - 8.02.0 - 8.0

Note: The data in this table is representative of typical MIC ranges for AmB and its derivatives and is intended for illustrative purposes. Actual values may vary depending on the specific derivative and the fungal isolate tested.

Experimental Protocol: Broth Microdilution MIC Assay

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, such as Amphotericin B, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7]

1. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
  • Prepare a suspension of the fungal colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of Amphotericin B (either labeled or unlabeled) in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
  • The results can be read visually or with a spectrophotometric plate reader.

dot

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Amphotericin B Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Read Results (Visually or Spectrophotometrically) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental workflow for a broth microdilution MIC assay.

Conclusion

Based on the fundamental principles of its mechanism of action and the nature of stable isotope labeling, it is scientifically sound to conclude that ¹³C labeling does not affect the antifungal activity of Amphotericin B . The drug's efficacy is determined by its molecular structure, which remains unchanged upon isotopic substitution. Therefore, for research and development purposes, ¹³C-labeled Amphotericin B can be used as a reliable tracer in studies of pharmacokinetics, metabolism, and in vivo imaging, with the confidence that its biological activity mirrors that of the unlabeled parent compound.

References

A Head-to-Head Comparison of Amphotericin B Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the nuances of different Amphotericin B (AmB) formulations is critical for selecting the appropriate agent for preclinical and clinical studies. This guide provides a comprehensive, data-driven comparison of the conventional and lipid-based formulations of this potent antifungal drug.

Amphotericin B deoxycholate (C-AMB), the conventional formulation, has long been the gold standard for treating severe systemic fungal infections due to its broad spectrum of activity. However, its clinical use is often limited by significant toxicities, primarily nephrotoxicity and infusion-related reactions.[1][2] To mitigate these adverse effects and improve the therapeutic index of AmB, several lipid-based formulations have been developed. These include Liposomal Amphotericin B (L-AMB), Amphotericin B Lipid Complex (ABLC), and Amphotericin B Colloidal Dispersion (ABCD).[1][2] These formulations differ significantly in their lipid composition, particle size, and, consequently, their pharmacokinetic and toxicity profiles.[1][2]

Comparative Efficacy

The in vitro activity of the different AmB formulations against various fungal pathogens is a key determinant of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values are commonly used to quantify this activity.

In Vitro Susceptibility
Fungal SpeciesFormulationMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans C-AMB0.25 - 0.390.5 - 1
L-AMB0.25 - 0.311
Candida glabrata C-AMB0.51
L-AMB0.51
Candida krusei C-AMB1.27>1
L-AMB1.13>1
Aspergillus fumigatus C-AMB~1.0~2.0
L-AMB~1.0~2.0

Note: MIC values can vary depending on the specific isolates and testing methodologies.[3][4]

While in vitro susceptibility data provides a baseline, in vivo efficacy is the ultimate measure of a drug's therapeutic potential. Murine models of systemic fungal infections are widely used for these evaluations.

In Vivo Efficacy in a Murine Model of Systemic Aspergillosis

In a comparative study using a murine model of systemic aspergillosis, all formulations demonstrated an ability to prolong survival compared to no treatment.[5] The conventional formulation, C-AMB (Fungizone), at a dose of 0.8 mg/kg, was highly effective.[5] Liposomal Amphotericin B (AmBisome) showed nearly equivalent efficacy to C-AMB.[5] In contrast, Amphotericin B Lipid Complex (Abelcet) and Amphotericin B Colloidal Dispersion (Amphotec) were found to be less effective in this model.[5] It is important to note that while higher doses of the lipid formulations could be administered, none consistently demonstrated superiority over the conventional formulation in this particular study.[5]

Toxicity Profile

A major driver for the development of lipid-based AmB formulations was the need to reduce the significant toxicities associated with C-AMB.

Nephrotoxicity

Nephrotoxicity is the most significant dose-limiting toxicity of C-AMB. Lipid formulations have consistently demonstrated a reduced potential for kidney damage.

FormulationIncidence of Severe Nephrotoxicity (RIFLE 'Failure')
C-AMB (d-AmB)11.5%
L-AMB2.4%
ABLC7.2%

Data from a retrospective cohort study.[6]

In a meta-analysis of ten randomized trials, L-AMB was found to be significantly less nephrotoxic than C-AMB.[7] Another study confirmed that L-AMB is associated with better outcomes regarding severe nephrotoxicity compared to both C-AMB and ABLC.[6]

Infusion-Related Reactions

Infusion-related reactions, including fever, chills, and rigors, are common with C-AMB. Lipid formulations generally have a lower incidence of these reactions, although there are differences among them. L-AMB has been shown to have a lower frequency of infusion-related reactions compared to C-AMB.[1][2] Conversely, ABCD has been associated with equivalent or even more frequent infusion-related reactions than the conventional formulation.[1][2]

Pharmacokinetic Properties

The lipid carriers in the different formulations lead to distinct pharmacokinetic profiles, influencing drug distribution and elimination.

ParameterC-AMB (1 mg/kg)L-AMB (3 mg/kg)ABLC (5 mg/kg)
Cmax (µg/mL) ~1.78-fold higher than C-AMBLower than C-AMB
AUC (µg·h/mL) ~18.712-fold higher than C-AMBLower than C-AMB
Volume of Distribution (Vd) HighLowVery High
Clearance SlowSlower than C-AMBRapid

Pharmacokinetic parameters can vary significantly between studies and patient populations.[1][2][8]

L-AMB, with its small, unilamellar vesicles, avoids rapid uptake by the mononuclear phagocyte system, resulting in higher peak plasma concentrations (Cmax) and a larger area under the concentration-time curve (AUC) compared to C-AMB.[1][2] In contrast, the larger, ribbon-like structures of ABLC are rapidly taken up by macrophages, leading to lower circulating concentrations but higher tissue concentrations, particularly in the liver, spleen, and lungs.[1][2]

Experimental Methodologies

Reproducible and standardized experimental protocols are essential for the accurate comparison of different drug formulations.

In Vitro Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of different Amphotericin B formulations against fungal isolates.

Procedure:

  • Fungal Isolate Preparation: Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity. A standardized inoculum suspension is prepared in sterile saline or RPMI 1640 medium, and the turbidity is adjusted to a 0.5 McFarland standard.

  • Antifungal Agent Preparation: Stock solutions of the different Amphotericin B formulations are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: The standardized fungal inoculum is further diluted in RPMI 1640 medium and added to each well of the microtiter plate containing the antifungal dilutions.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control well.

In Vivo Efficacy Study: Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo efficacy of different Amphotericin B formulations in treating a systemic Candida albicans infection in mice.

Procedure:

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to establish a severe and reproducible infection. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: Mice are infected intravenously (e.g., via the lateral tail vein) with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the different Amphotericin B formulations is initiated at a specified time post-infection (e.g., 24 hours). The drugs are administered intravenously at various dose levels and for a defined duration (e.g., once daily for 7 days).

  • Endpoints:

    • Survival: The survival of the mice in each treatment group is monitored daily.

    • Fungal Burden: At the end of the treatment period, organs such as the kidneys and spleen are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.

Toxicity Assessment: Nephrotoxicity in a Rat Model

Objective: To assess and compare the nephrotoxic potential of different Amphotericin B formulations in a rat model.

Procedure:

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Treatment: The different Amphotericin B formulations are administered intravenously to the rats at clinically relevant doses for a specified duration.

  • Sample Collection: Blood samples are collected at baseline and at various time points during and after the treatment period. Urine samples may also be collected.

  • Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are measured as key indicators of renal function.

  • Histopathology: At the end of the study, the kidneys are collected, fixed, and processed for histopathological examination to assess for any drug-induced renal tubular damage.

Visualizing the Differences

To better understand the structural and functional distinctions between the Amphotericin B formulations, the following diagrams are provided.

Structural Differences in Amphotericin B Formulations C_AMB Conventional AmB (C-AMB) Micellar solution with deoxycholate Toxicity_High High Nephrotoxicity & Infusion Reactions C_AMB->Toxicity_High Efficacy_High High Efficacy C_AMB->Efficacy_High L_AMB Liposomal AmB (L-AMB) Unilamellar liposomes L_AMB->Efficacy_High Toxicity_Low Low Nephrotoxicity L_AMB->Toxicity_Low High_Cmax High Cmax L_AMB->High_Cmax ABLC AmB Lipid Complex (ABLC) Ribbon-like particles Toxicity_Intermediate Intermediate Toxicity ABLC->Toxicity_Intermediate Efficacy_Variable Variable Efficacy ABLC->Efficacy_Variable High_Tissue_Conc High Tissue Concentration ABLC->High_Tissue_Conc ABCD AmB Colloidal Dispersion (ABCD) Disc-like particles ABCD->Efficacy_Variable Toxicity_High_Infusion High Infusion Reactions ABCD->Toxicity_High_Infusion Experimental Workflow for Comparing Amphotericin B Formulations cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis MIC_determination MIC Determination (Broth Microdilution) Time_kill_assays Time-Kill Assays MIC_determination->Time_kill_assays Further in vitro characterization Animal_model Animal Model Selection (e.g., Murine Candidiasis) Time_kill_assays->Animal_model Inform in vivo study design Efficacy_study Efficacy Study (Survival, Fungal Burden) Animal_model->Efficacy_study Toxicity_study Toxicity Study (Nephrotoxicity, Infusion Reactions) Animal_model->Toxicity_study PK_analysis Pharmacokinetic Analysis (Cmax, AUC) Efficacy_study->PK_analysis Toxicity_study->PK_analysis Statistical_analysis Statistical Analysis PK_analysis->Statistical_analysis Comparative_evaluation Comparative Evaluation Statistical_analysis->Comparative_evaluation

References

Validating Novel Amphotericin B Formulations in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new antifungal agents is critical in addressing the rising challenge of invasive fungal infections. Amphotericin B, a potent broad-spectrum antifungal, has been a cornerstone of therapy for decades. However, its clinical utility is often limited by significant toxicity, particularly nephrotoxicity.[1][2] To mitigate these adverse effects, various formulations have been developed, with liposomal Amphotericin B (LAmB) demonstrating an improved safety profile compared to the conventional deoxycholate Amphotericin B (DAmB).[1][3][4][5] This guide provides a framework for the preclinical validation of a novel Amphotericin B formulation, such as the stable isotope-labeled Amphotericin B-13C6, by comparing its performance against established alternatives.

Comparative Efficacy and Safety Profile

A crucial step in preclinical validation is the direct comparison of the novel formulation's efficacy and toxicity with standard formulations. Key parameters include the minimum inhibitory concentration (MIC) against various fungal pathogens and markers of toxicity in animal models.

Table 1: Comparative In Vitro Antifungal Activity (MIC µg/mL)

Fungal SpeciesAmphotericin B Deoxycholate (DAmB)Liposomal Amphotericin B (LAmB)Novel Formulation (e.g., this compound)
Candida albicans0.03 - 1.0[6]0.03 - 1.0Data to be determined
Aspergillus fumigatus0.03 - 1.0[6]0.03 - 1.0Data to be determined
Cryptococcus neoformans0.03 - 1.0[6]0.03 - 1.0Data to be determined
Histoplasma capsulatum0.03 - 1.0[6]0.03 - 1.0Data to be determined

Table 2: Comparative Preclinical Toxicity in Animal Models

ParameterAmphotericin B Deoxycholate (DAmB)Liposomal Amphotericin B (LAmB)Novel Formulation (e.g., this compound)
Nephrotoxicity
Increase in Serum CreatinineSignificant increase (~2-fold)Significantly lower rates compared to DAmB[1]Data to be determined
Increase in Blood Urea NitrogenSignificant increase (~2-fold)[7]Less increase compared to DAmB[7]Data to be determined
Infusion-Related Reactions Common (fever, rigors)Fewer infusion-related reactions[2]Data to be determined
Hemolysis High (100% at 35 mg/L)[7]Low (20% at 35 mg/L)[7]Data to be determined

Pharmacokinetic Profile Comparison

Understanding the pharmacokinetic (PK) properties of a new formulation is essential to predict its distribution and clearance in the body. Preclinical studies in animal models provide this critical data.

Table 3: Comparative Pharmacokinetic Parameters in Preclinical Models

ParameterAmphotericin B Deoxycholate (DAmB)Liposomal Amphotericin B (LAmB)Novel Formulation (e.g., this compound)
Distribution
Tissue AccumulationHigh concentrations in liver, spleen, lung, and kidneys.[1]Highest concentrations in liver and spleen.[1][3][4][5]Data to be determined
Clearance Rapidly cleared from circulation.[8]Slower clearance from tissues, with clearance being most rapid from the brain and slowest from the liver and spleen.[1][3][4][5]Data to be determined
Half-life Initial plasma half-life of ~24 hours.[6]Long terminal half-life.[9]Data to be determined

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the antifungal agent against various fungal isolates.

Protocol:

  • Prepare a standardized inoculum of the fungal species to be tested.

  • Serially dilute the antifungal agents (DAmB, LAmB, and the novel formulation) in a microtiter plate with appropriate growth medium.

  • Add the fungal inoculum to each well.

  • Incubate the plates at a controlled temperature for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the drug that inhibits visible fungal growth.

In Vivo Toxicity Studies in a Murine Model

Objective: To assess and compare the toxicity profiles of different Amphotericin B formulations.

Protocol:

  • Acclimate healthy BALB/c mice for at least one week before the experiment.

  • Divide the mice into treatment groups (e.g., DAmB, LAmB, novel formulation, and a control group receiving vehicle).

  • Administer the respective formulations intravenously for a predetermined number of consecutive days.

  • Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Collect blood samples at specified time points to measure serum creatinine and blood urea nitrogen (BUN) levels as markers of nephrotoxicity.

  • At the end of the study, euthanize the mice and collect organs (kidneys, liver, spleen) for histopathological analysis.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for Amphotericin B involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular ions, ultimately causing cell death.[6][9][10][11] While Amphotericin B has a lower affinity for cholesterol in mammalian cell membranes, this interaction is responsible for its toxicity.[10][11]

Amphotericin B Mechanism of Action cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Membrane->Pore in Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to AmB_mammal Amphotericin B Cholesterol Cholesterol AmB_mammal->Cholesterol Binds to (lower affinity) Toxicity Cytotoxicity AmB_mammal->Toxicity Contributes to Mammalian_Membrane Mammalian Cell Membrane Cholesterol->Mammalian_Membrane Component of

Caption: Amphotericin B's mechanism of action and toxicity pathway.

Preclinical Validation Workflow

The preclinical validation of a new Amphotericin B formulation follows a structured workflow to ensure comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile.

Preclinical Validation Workflow for a Novel Amphotericin B Formulation cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Efficacy cluster_2 Phase 3: In Vivo Safety & Toxicology cluster_3 Phase 4: Data Analysis & Go/No-Go Decision invitro_efficacy In Vitro Efficacy (MIC Testing) pk_studies Pharmacokinetic Studies (Animal Models) invitro_efficacy->pk_studies invitro_toxicity In Vitro Toxicity (e.g., Hemolysis Assay) acute_toxicity Acute Toxicity Studies invitro_toxicity->acute_toxicity efficacy_models Infection Models (e.g., Murine Candidiasis) pk_studies->efficacy_models data_analysis Comparative Data Analysis efficacy_models->data_analysis repeat_dose_toxicity Repeat-Dose Toxicity Studies acute_toxicity->repeat_dose_toxicity repeat_dose_toxicity->data_analysis decision Decision for Clinical Development data_analysis->decision

Caption: A stepwise workflow for preclinical drug validation.

References

The Metabolism of Amphotericin B: A Comparative Analysis Across Species Reveals a Surprising Lack of Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on the antifungal agent Amphotericin B reveals a notable absence of significant metabolic biotransformation across various species, including humans and common preclinical animal models. This finding shifts the focus of comparative analysis from enzymatic degradation pathways to pharmacokinetic profiles, where differences are governed by physiological factors rather than metabolic breakdown. This guide provides a detailed comparison of Amphotericin B's behavior in different species, offering valuable insights for researchers, scientists, and drug development professionals.

While Amphotericin B is a cornerstone in the treatment of severe fungal infections, its clinical use is hampered by significant toxicity, particularly nephrotoxicity.[1] Understanding its disposition in the body is crucial for optimizing therapeutic strategies and developing safer formulations. It is widely reported that Amphotericin B does not undergo significant hepatic metabolism.[2] Instead, the drug is predominantly eliminated from the body unchanged, primarily through renal and fecal excretion.[2][3][4] This lack of a known metabolic pathway means that species-specific differences in drug clearance and exposure are largely dictated by physiological and formulation-dependent factors.

Comparative Pharmacokinetics: A Tale of Two Formulations

The pharmacokinetic profile of Amphotericin B is profoundly influenced by its formulation. The two most common forms are the conventional deoxycholate formulation (D-AmB) and lipid-based formulations, such as liposomal Amphotericin B (L-AmB).

A comparative study in rats highlighted significant pharmacokinetic differences between Wistar and Sprague-Dawley strains, but these were attributed to variations in protein binding and tissue distribution rather than metabolism.[3][4] In general, liposomal formulations of Amphotericin B lead to higher plasma concentrations and a smaller volume of distribution compared to the deoxycholate formulation.[3]

Below is a summary of key pharmacokinetic parameters for different Amphotericin B formulations across various species.

SpeciesFormulationDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Volume of Distribution (Vss) (mL/kg)Clearance (Cl) (mL/h/kg)Half-life (t1/2) (h)
Human Liposomal AmB2.0~7.3~306~131~6.5~127
Human AmB Deoxycholate0.6~1.2~24~4000~25~360 (15 days)
Rat (Wistar) Liposomal AmB1.0~15.9~30.5~296~32.8~6.7
Rat (Wistar) AmB Deoxycholate1.0~0.7~2.2~3745~463~5.8
Rat (Sprague-Dawley) Liposomal AmB1.0~12.2~17.6~246~56.8~3.8
Rat (Sprague-Dawley) AmB Deoxycholate1.0~1.2~5.0~2092~207~7.2
Mouse Liposomal AmB1.0-----
Mouse AmB Deoxycholate1.0-----
Dog AmB Deoxycholate------
Monkey AmB Deoxycholate------

Note: The values presented are approximate and have been compiled from various sources for comparative purposes. Direct comparison between studies may be limited by differences in study design, analytical methods, and formulations.

The Absence of a Classical Metabolic Pathway

The general consensus in the scientific literature is that Amphotericin B does not follow the typical metabolic pathways involving cytochrome P450 enzymes in the liver.[2][5] This is a critical consideration in drug-drug interaction studies, as Amphotericin B is less likely to be a victim or perpetrator of metabolic interactions. However, it can still influence the metabolic capacity of the liver.[5][6] The primary mechanism of clearance is the slow, unchanged excretion of the drug.

Amphotericin B Disposition: A Non-Metabolic Pathway AmB Amphotericin B (Administered) Plasma Plasma Compartment (Protein Bound) AmB->Plasma Distribution Tissues Tissue Distribution (e.g., Liver, Spleen, Kidney) Plasma->Tissues Uptake dummy Plasma->dummy Tissues->Plasma Slow Release Excretion Excretion (Unchanged Drug) dummy->Excretion Renal & Fecal Clearance

Caption: High-level overview of Amphotericin B's disposition in the body.

Experimental Protocol: Quantification of Amphotericin B in Biological Matrices

To conduct a comparative pharmacokinetic study of Amphotericin B, a robust analytical method is required to quantify the drug in plasma and tissue homogenates. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method.

Objective: To determine the concentration of Amphotericin B in plasma samples from different species following intravenous administration.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: Acetonitrile, methanol, and water with an ion-pairing agent (e.g., EDTA)

  • Amphotericin B standard

  • Internal standard (e.g., piroxicam)

  • Plasma samples from study animals

  • Protein precipitation agent (e.g., methanol or acetonitrile)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of Amphotericin B in drug-free plasma from the respective species to create a calibration curve.

  • Sample Preparation: a. To 100 µL of plasma sample, add 10 µL of the internal standard solution. b. Add 200 µL of cold methanol to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis: a. Inject 20 µL of the reconstituted sample onto the HPLC system. b. Elute the components using the specified mobile phase at a constant flow rate. c. Detect Amphotericin B and the internal standard at a specific wavelength (e.g., 405 nm).

  • Data Analysis: a. Integrate the peak areas of Amphotericin B and the internal standard. b. Calculate the peak area ratio of Amphotericin B to the internal standard. c. Use the calibration curve to determine the concentration of Amphotericin B in the unknown samples.

Experimental Workflow for Amphotericin B Quantification start Start: Collect Plasma Samples add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc analyze Data Analysis & Quantification hplc->analyze end End: Determine Concentration analyze->end

Caption: Workflow for quantifying Amphotericin B in plasma samples.

Conclusion

The comparative analysis of Amphotericin B's disposition across species underscores the critical role of pharmacokinetics, rather than metabolism, in understanding its behavior. The lack of significant biotransformation means that researchers and clinicians must pay close attention to factors influencing drug distribution and elimination, such as formulation, protein binding, and renal function. This understanding is paramount for the rational design of preclinical studies and the optimization of clinical dosing regimens to maximize efficacy while minimizing the risk of toxicity. Future research should continue to explore the nuances of Amphotericin B's interaction with host systems to further refine its therapeutic application.

References

Assessing the Equivalence of Labeled vs. Unlabeled Amphotericin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biological and pharmacological equivalence between labeled and unlabeled Amphotericin B is critical for experimental design and data interpretation. This guide provides a framework for assessing this equivalence, summarizing key experimental data and outlining detailed methodologies.

The introduction of a label, such as a fluorescent dye or a radioisotope, to a drug molecule like Amphotericin B (AmB) has the potential to alter its physicochemical properties, which in turn could affect its biological activity, toxicity, and pharmacokinetic profile. Therefore, it is essential to experimentally verify that the labeled version behaves identically to the unlabeled parent compound. While comprehensive head-to-head comparative studies are not extensively published, the existing literature provides strong evidence that functional equivalence can be maintained with appropriate labeling strategies. Furthermore, these studies offer a clear roadmap for researchers to validate the equivalence of their own labeled AmB constructs.

Antifungal Activity: In Vitro Susceptibility

The primary measure of Amphotericin B's biological function is its antifungal activity. The minimum inhibitory concentration (MIC) is a key parameter to compare between labeled and unlabeled AmB. Studies on spin-labeled AmB have shown that the derivative displays the same biological activity against Leishmania mexicana as the parental compound.[1] Similarly, radiolabeled AmB, specifically with technetium-99m (⁹⁹ᵐTc-AMB) and gallium-68 (⁶⁸Ga-AMB), has demonstrated specific and intensive accumulation in various mold pathogens, which is indicative of retained biological activity.[2][3]

Below is a summary of typical MIC values for unlabeled Amphotericin B against a range of fungal pathogens, which can serve as a baseline for comparison with labeled versions.

Fungal SpeciesUnlabeled Amphotericin B MIC (µg/mL)
Aspergillus fumigatus1.0[4]
Candida albicans0.03 - 1.0[5]
Candida glabrata0.25[6]
Cryptococcus neoformans0.03 - 1.0[5]
Histoplasma capsulatum0.03 - 1.0[5]
Coccidioides immitis0.03 - 1.0[5]
Blastomyces dermatitidis0.03 - 1.0[5]

Experimental Protocol: MIC Determination

The broth microdilution method, following the guidelines of the Clinical & Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antifungal agents.[6]

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal species is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ colony-forming units/mL).

  • Drug Dilution Series: A serial dilution of both the labeled and unlabeled Amphotericin B is prepared in a 96-well microtiter plate using a suitable medium like RPMI 1640.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the drug dilutions. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes complete inhibition of visible growth compared to a drug-free control well.[6]

Pharmacokinetic and Toxicity Profiles

While direct comparative pharmacokinetic data between labeled and unlabeled AmB is scarce, the principle remains that any structural modification could alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicity. For instance, different lipid formulations of unlabeled AmB exhibit vastly different pharmacokinetic parameters.[7][8] Researchers should anticipate the need to perform at least abbreviated pharmacokinetic and toxicity studies to ensure the labeled version accurately reflects the behavior of the parent drug.

The table below presents a comparative overview of key pharmacokinetic parameters for different formulations of unlabeled Amphotericin B in rats, illustrating the type of data that should be compared for labeled versus unlabeled versions.

FormulationCmax (µg/mL)AUC₀₋₂₄ (µg·h/mL)Vd (L/kg)Clearance (mL/h/kg)
Fungizone® (Deoxycholate) 1.1 ± 0.24.8 ± 0.93.1 ± 0.6206.90 - 462.95
AmBisome® (Liposomal) 18.2 ± 3.1156.4 ± 28.10.3 ± 0.1-

Data adapted from various preclinical studies.[9]

Toxicity, particularly nephrotoxicity, is a major concern with Amphotericin B.[10][11] In vitro cytotoxicity assays using cell lines like human kidney cells (e.g., HK-2) and in vivo studies monitoring markers of kidney function (e.g., blood urea nitrogen and creatinine) are crucial for comparing the toxicity profiles of labeled and unlabeled AmB.

Experimental Protocol: In Vivo Pharmacokinetics and Toxicity

A typical experimental workflow for assessing pharmacokinetics and toxicity in a rodent model is as follows:

  • Animal Model: Healthy rodents (e.g., Sprague-Dawley rats) are divided into groups to receive either labeled or unlabeled Amphotericin B.

  • Drug Administration: The compounds are administered intravenously at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection).

  • Plasma Analysis: The concentration of Amphotericin B in the plasma is quantified using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: Key parameters such as Cmax, AUC, half-life, volume of distribution, and clearance are calculated using non-compartmental analysis.

  • Toxicity Monitoring: Blood samples are collected at baseline and at the end of the study for analysis of renal and hepatic function markers. Body weight and clinical signs of toxicity are also monitored.

Mechanism of Action: A Visual Representation

The primary mechanism of action of Amphotericin B involves its interaction with ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. This signaling pathway is fundamental to its antifungal effect and should not be altered by the labeling process.

AmphotericinB_Mechanism Amphotericin B Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Aggregates to form Ions K+, Na+, H+ Ions Pore->Ions Causes leakage of Death Fungal Cell Death Ions->Death Leads to

Caption: Mechanism of Amphotericin B action on fungal cells.

Experimental Workflow for Equivalence Assessment

The logical flow for assessing the equivalence of a novel labeled Amphotericin B against its unlabeled counterpart is a stepwise process.

Equivalence_Workflow Workflow for Equivalence Assessment Start Start: Labeled AmB synthesized InVitro In Vitro Antifungal Activity (MIC Comparison) Start->InVitro Cytotoxicity In Vitro Cytotoxicity Assay (e.g., on renal cells) Start->Cytotoxicity Decision1 Equivalent Activity & Toxicity? InVitro->Decision1 Cytotoxicity->Decision1 InVivo_PK In Vivo Pharmacokinetics (Rodent Model) Decision1->InVivo_PK Yes Revise Revise Labeling Strategy Decision1->Revise No InVivo_Tox In Vivo Toxicity Assessment (Renal/Hepatic Markers) InVivo_PK->InVivo_Tox Decision2 Equivalent PK & Safety Profile? InVivo_Tox->Decision2 End Conclusion: Labeled AmB is equivalent Decision2->End Yes Decision2->Revise No

Caption: Stepwise workflow for validating labeled Amphotericin B.

References

Safety Operating Guide

Proper Disposal Procedures for Amphotericin B-13C6

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Amphotericin B-13C6, a stable isotope-labeled polyene antifungal agent. This information is intended for researchers, scientists, and drug development professionals. The procedures outlined prioritize safety, regulatory compliance, and environmental protection.

Key Safety Consideration: Stable Isotope Labeling

This compound is labeled with Carbon-13, which is a stable, non-radioactive isotope . Therefore, no special precautions for radioactivity are required. The disposal procedures are dictated by the chemical hazards of the parent compound, Amphotericin B.[1] Disposal should be handled in the same manner as the unlabeled material.[1]

Regulatory and Compliance Overview

Disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous chemical waste.[2][3][4][5] The following table summarizes the key areas of regulatory oversight.

Regulatory LevelGoverned AspectsKey Requirements
Federal (e.g., EPA) Hazardous waste classification, transportation, and ultimate disposal methods.[5][6]Defines criteria for hazardous waste; mandates licensed facilities for treatment and disposal (e.g., incineration).[2][7]
State & Local Specific disposal regulations, container requirements, and reporting.May have stricter requirements than federal law; consult local environmental agencies and waste management authorities.[4]
Institutional (EHS) Laboratory-specific procedures, waste pickup schedules, and training.Your organization's Environmental Health & Safety department is the primary contact for specific internal procedures.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for handling and disposing of this compound waste.

1. Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound in any form.[8]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect skin and clothing.

2. Waste Segregation

Properly segregate waste at the point of generation to ensure safe handling and disposal. Do not mix with general laboratory waste.[1]

  • Unused or Expired Solid Compound: Collect the original vial and any remaining solid material for disposal.

  • Contaminated Labware (Trace Waste): This includes items like pipette tips, empty vials, gloves, gowns, and bench paper. These items should be considered contaminated and disposed of as hazardous drug waste.[7][9]

  • Aqueous Solutions: Do not discharge solutions containing Amphotericin B into the sewer system.[2][3] Collect all liquid waste in a designated, sealed hazardous waste container.

3. Packaging and Labeling

  • Containers: Use suitable, sealed, and leak-proof containers for all waste streams.[2] For sharps (needles, contaminated glass), use a designated sharps container labeled for hazardous drug waste.[7]

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste." The label must include:

    • The full chemical name: "this compound Waste"

    • Associated hazards (e.g., Irritant, Target Organ Toxicity).[3][10]

    • Accumulation start date.

4. Storage and Disposal

  • Storage: Store sealed waste containers in a designated, secure area away from incompatible materials while awaiting pickup.[7]

  • Final Disposal: The primary recommended disposal method is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[2] Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and handling process for this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Packaging cluster_2 Final Disposal start Generate this compound Waste solid Unused/Expired Solid start->solid Identify Waste Type liquid Aqueous Solutions start->liquid Identify Waste Type labware Contaminated Labware (Gloves, Tips, Vials) start->labware Identify Waste Type pack_solid Package in sealed, labeled hazardous waste container solid->pack_solid pack_liquid Collect in sealed, labeled liquid hazardous waste container liquid->pack_liquid pack_labware Collect in lined, labeled hazardous waste bin labware->pack_labware storage Store in Designated Secure Waste Area pack_solid->storage pack_liquid->storage pack_labware->storage pickup Arrange Pickup via EHS / Certified Vendor storage->pickup disposal Controlled Incineration at Licensed Facility pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Chemical Inactivation

While regulated disposal via incineration is the standard, research has identified methods for the chemical inactivation of Amphotericin B. These experimental methods are provided for informational purposes and may be suitable as a pre-treatment step in specific research contexts, but they do not replace the need for proper disposal of the resulting waste stream.

Inactivation via Autooxidation

Amphotericin B can be inactivated through autooxidation, a process involving the formation of free radicals.[11]

  • Methodology: The process was studied by monitoring the decay of a stable nitroxide's Electron Spin Resonance (ESR) signal in the presence of Amphotericin B. Oxygen consumption was measured to provide direct evidence of autooxidation.[11]

  • Procedure:

    • Prepare a suspension of Amphotericin B in a suitable buffer (e.g., phosphate buffer).

    • Introduce a spin-trapping agent to detect radical formation.

    • Monitor the reaction using ESR spectroscopy.

    • Measure oxygen consumption over time using an oxygen electrode.

  • Result: The study found that the loss of antifungal activity occurred on the same timescale as oxygen consumption and radical formation, confirming that autooxidation is a mechanism of inactivation.[11]

Inactivation by Reducing Agents

Reducing agents have been shown to inactivate Amphotericin B, affecting its biological activity.[12]

  • Methodology: The study assessed the impact of various reducing agents on the growth inhibition of Candida albicans and the lysis of erythrocytes by Amphotericin B.

  • Reagents Used: Cysteine, sodium sulfite, and sodium thiosulfate were investigated as inactivating agents.[12]

  • Procedure:

    • Amphotericin B solutions were treated with different concentrations of the reducing agents.

    • The treated solutions were then tested for their ability to inhibit the growth of Candida albicans in culture.

    • Parallel assays were conducted to measure the hemolytic activity of the treated Amphotericin B on red blood cells.

  • Result: The study demonstrated that these reducing agents could effectively diminish the biological effects of Amphotericin B.[12]

Disclaimer: Any chemical treatment of waste must be documented and approved by your institution's EHS department, as the resulting mixture must still be disposed of as hazardous waste in accordance with regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.